5-Chloro-1-pentyne
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-2-3-4-5-6/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIKVWAAMKFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065742 | |
| Record name | 1-Pentyne, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14267-92-6 | |
| Record name | 5-Chloro-1-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14267-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyne, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentyne, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentyne, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropent-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-pentyne, with the CAS registry number 14267-92-6, is a functionalized alkyne of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both a terminal alkyne and a primary alkyl chloride, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and key synthetic applications.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.
Identification and Structure
| Identifier | Value |
| CAS Number | 14267-92-6 |
| Molecular Formula | C₅H₇Cl[4] |
| Molecular Weight | 102.56 g/mol [4] |
| Linear Formula | HC≡CCH₂CH₂CH₂Cl |
| SMILES String | ClCCCC#C |
| InChI Key | UXFIKVWAAMKFQE-UHFFFAOYSA-N |
Quantitative Physical Properties
The following table outlines the key quantitative physicochemical data for this compound.
| Property | Value | Conditions |
| Density | 0.968 g/mL | at 25 °C (lit.)[5] |
| Boiling Point | 67-69 °C | at 145 mmHg (lit.)[5] |
| 113 °C | - | |
| Melting Point | -61 °C | (estimate) |
| Refractive Index (n20/D) | 1.444 | (lit.)[5] |
| Vapor Pressure | 20.4 mmHg | at 25 °C |
| Flash Point | 15 °C (59 °F) | closed cup |
Qualitative Properties
| Property | Description |
| Appearance | Clear colorless to light brown liquid[5] |
| Solubility | Not miscible in water.[5] Soluble in organic solvents.[6] |
| Odor | Pungent[1] |
Safety and Handling
This compound is classified as a highly flammable liquid and vapor that causes skin irritation.[1][4]
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation).[4]
-
Precautionary Statements: P210 (Keep away from heat, sparks, open flames), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).
-
Storage: Store in a well-ventilated place, refrigerated at 2-8°C, and keep the container tightly closed.[7] It should be kept away from strong oxidizing agents and strong bases.[7]
-
Personal Protective Equipment: Wear protective gloves, eye protection, and face protection.[7]
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for key properties.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[8]
-
Apparatus Setup: Attach a small glass vial (e.g., a Durham tube) to a thermometer using a rubber band, ensuring the bottom of the vial is flush with the thermometer bulb.[8]
-
Sample Preparation: Fill the vial approximately half-full with this compound (about 0.25-0.5 mL).[8]
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the vial with the open end down.[8]
-
Heating: Place the entire assembly into a Thiele tube containing heating oil (e.g., mineral oil). Heat the side arm of the Thiele tube gently.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[8] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
-
Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[8] Record the barometric pressure alongside the boiling point.[8]
Density Measurement
The density of a liquid haloalkane is typically determined using a pycnometer or a digital density meter. The density of haloalkanes generally increases with the atomic mass of the halogen and the number of halogen atoms, but decreases with increasing length of the carbon chain.[10][11]
-
Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately. Fill the pycnometer with deionized water at a specific temperature (e.g., 25 °C) and weigh it again to calibrate its exact volume at that temperature.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature.
-
Weighing: Weigh the pycnometer containing the sample.
-
Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable indicator of purity. It is typically measured using a digital refractometer or a traditional Abbe refractometer.[12]
-
Instrument Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water.[13] The sodium D-line (589.3 nm) is the standard wavelength used for this measurement.[12]
-
Temperature Control: Ensure the instrument's prism is set to the desired temperature (20 °C for n20/D) as the refractive index is temperature-dependent.[12] Modern digital refractometers often use Peltier elements for precise temperature control.[12]
-
Sample Application: Apply a few drops of this compound to the surface of the prism.
-
Measurement: Close the prism cover. For a digital instrument, the refractive index will be displayed automatically. For an Abbe refractometer, adjust the optics until the dividing line between the light and dark fields is sharp and centered on the crosshairs, then read the value from the scale.
-
Cleaning: Clean the prism surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[13]
Solubility Testing
A systematic approach is used to determine the solubility of an organic compound in various solvents, which provides insight into its polarity and functional groups.[14][15]
-
Water Solubility: In a small test tube, add approximately 0.2 mL of this compound to 3 mL of deionized water. Shake the mixture vigorously. Observe if the compound dissolves or forms a separate layer. This compound is not miscible in water.[5] This is expected as haloalkanes are generally insoluble in water because the energy required to break the hydrogen bonds between water molecules is greater than the energy released when new attractions are formed.[10]
-
Organic Solvent Solubility: Repeat the test with a nonpolar organic solvent like diethyl ether or toluene. Alkyl halides are typically soluble in common organic solvents.[6]
-
Aqueous Acid/Base Solubility: To test for acidic or basic functional groups, solubility can be tested in 5% NaOH and 5% HCl solutions.[14][16] Given its structure, this compound is not expected to dissolve in these aqueous solutions as it lacks a sufficiently acidic or basic functional group.
-
Concentrated Acid Solubility: Solubility in cold, concentrated sulfuric acid can indicate the presence of a double or triple bond.[15] Alkynes typically react with and dissolve in concentrated H₂SO₄.
Synthetic Applications & Workflows
This compound serves as a key intermediate in several synthetic pathways.
Synthesis of this compound
A common laboratory synthesis involves the conversion of 4-pentyn-1-ol.[5] The workflow involves converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a chloride ion.
Caption: Workflow for the synthesis of this compound from 4-pentyn-1-ol.[5]
Use in Pyrazole Synthesis
This compound is utilized in copper-catalyzed reactions with α-diazoesters to synthesize pyrazoles, which are important heterocyclic scaffolds in medicinal chemistry.[5]
Caption: Copper-catalyzed synthesis of pyrazoles using this compound.
Synthesis of Organometallic Reagents
The compound reacts with organometallic reagents, such as cuprates, to form new organostannane compounds, which are valuable intermediates for cross-coupling reactions.[5]
Caption: Synthesis of an organostannane from this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 98% | CymitQuimica [cymitquimica.com]
- 4. 1-Pentyne, 5-chloro- | C5H7Cl | CID 84308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 14267-92-6 [chemicalbook.com]
- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. mt.com [mt.com]
- 13. mt.com [mt.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-pentyne is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its terminal alkyne and primary alkyl chloride functionalities offer versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of a primary synthetic route to this compound, its key physical and chemical properties, and a detailed summary of its characterization through modern spectroscopic techniques. Detailed experimental protocols and data are presented to assist researchers in its practical application.
Synthesis of this compound
The most commonly cited and well-documented method for the synthesis of this compound proceeds from 4-pentyn-1-ol. This two-step, one-pot reaction involves the conversion of the primary alcohol to a mesylate, which is subsequently displaced by a chloride ion.
Synthesis from 4-Pentyn-1-ol
This procedure involves the reaction of 4-pentyn-1-ol with methanesulfonyl chloride in the presence of a base, followed by an in-situ displacement reaction.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined below.
| Parameter | Value |
| Starting Material | 4-Pentyn-1-ol |
| Reagents | Methanesulfonyl chloride, Triethylamine |
| Solvent | o-Chlorotoluene |
| Reaction Temperature | 15-20°C (mesylation), 90°C (displacement) |
| Reaction Time | 2.5 hours (mesylation), 2 hours (displacement) |
| Work-up | Water wash, separation, drying of organic phase |
| Purification | Decompression distillation |
| Yield | 88.2% (reaction yield), 98.4% (distillation yield) |
| Purity | 98.2% |
Detailed Procedure:
-
The reaction vessel is charged with o-chlorotoluene and cooled to 15°C.
-
4-Pentyn-1-ol (1.0 equivalent) and triethylamine (1.05 equivalents) are added to the cooled solvent with stirring.
-
Methanesulfonyl chloride (1.05 equivalents) is added dropwise over a period of 2 hours, maintaining the internal temperature between 15-20°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The reaction mixture is then heated to 90°C and stirred for 2 hours.
-
Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is washed with water to remove triethylamine hydrochloride and other water-soluble by-products.
-
The organic phase is separated and dried over anhydrous magnesium sulfate.
-
The crude product is purified by decompression distillation to yield pure this compound.
Alternative Synthetic Routes
An alternative approach to the synthesis of this compound involves the reaction of an acetylide, such as sodium acetylide, with 1,4-dichlorobutane. This nucleophilic substitution reaction would directly introduce the chloro-propyl chain to the acetylene unit. However, detailed, publicly available experimental protocols for this specific transformation are not as well-documented as the route from 4-pentyn-1-ol.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.
Physical Properties
This compound is a clear, colorless to light brown liquid at room temperature.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇Cl | [2] |
| Molecular Weight | 102.56 g/mol | [2] |
| Boiling Point | 67-69 °C at 145 mmHg | [2] |
| Density | 0.968 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.444 | [2] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation of this compound. The following sections detail the expected spectroscopic signatures. While full, detailed peak lists are available in databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and SpectraBase, a summary of the key expected features is provided below.[3][4]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the acetylenic proton, the two methylene groups adjacent to the triple bond and the chlorine atom, and the central methylene group. The chemical shifts, multiplicities, and coupling constants provide a clear fingerprint of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will display five distinct resonances corresponding to the five carbon atoms in their unique chemical environments. The chemical shifts of the sp-hybridized carbons of the alkyne are particularly characteristic.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| ≡C-H stretch | ~3300 |
| C≡C stretch | ~2120 |
| C-H stretch (sp³) | 2850-3000 |
| C-Cl stretch | 600-800 |
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and a characteristic fragmentation pattern. Due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak and any chlorine-containing fragments will appear as a pair of peaks with an approximate intensity ratio of 3:1.
| m/z | Assignment |
| 102/104 | [M]⁺ |
| 67 | [M - Cl]⁺ |
| 39 | [C₃H₃]⁺ |
Visualized Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 4-pentyn-1-ol.
Characterization Workflow
The logical flow for the characterization of the synthesized this compound is depicted below.
Conclusion
This technical guide has detailed a reliable and high-yielding synthesis of this compound from 4-pentyn-1-ol and outlined the key analytical techniques for its comprehensive characterization. The provided data and protocols serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient preparation and verification of this important chemical intermediate. The versatile nature of this compound ensures its continued application in the creation of novel and complex molecular architectures.
References
Spectral Data Analysis of 5-Chloro-1-pentyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-chloro-1-pentyne, a valuable building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a crucial resource for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.
Structural and Spectral Overview
This compound (CAS No. 14267-92-6) is a bifunctional molecule featuring both a terminal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations. The spectral data presented herein provides the foundational information for the structural elucidation and quality control of this compound.
A logical workflow for the spectral analysis of a chemical compound like this compound involves a multi-technique approach to gain a comprehensive understanding of its molecular structure.
Caption: Workflow for Spectral Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra were analyzed for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~2.05 | t | ~2.6 | 1H | H-1 (≡C-H) |
| 2 | ~2.40 | td | ~6.8, ~2.6 | 2H | H-3 (-CH₂-C≡) |
| 3 | ~2.00 | p | ~6.8 | 2H | H-4 (-CH₂-CH₂-) |
| 4 | ~3.65 | t | ~6.8 | 2H | H-5 (-CH₂-Cl) |
t = triplet, td = triplet of doublets, p = pentet
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~16.5 | C-3 |
| 2 | ~31.0 | C-4 |
| 3 | ~43.5 | C-5 |
| 4 | ~69.0 | C-1 |
| 5 | ~82.5 | C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch (terminal alkyne) |
| ~2950 | Medium | C-H stretch (alkane) |
| ~2120 | Weak | C≡C stretch (alkyne) |
| ~1440 | Medium | CH₂ bend |
| ~650 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.
| m/z | Relative Intensity (%) | Assignment |
| 102/104 | ~30 / ~10 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 67 | 100 | [M - Cl]⁺ (Base Peak) |
| 66 | ~50 | [C₅H₆]⁺ |
| 39 | ~40 | [C₃H₃]⁺ |
Experimental Protocols
The following sections provide an overview of the methodologies used to acquire the spectral data.
NMR Spectroscopy Protocol
Sample Preparation:
-
A small amount of this compound (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2]
-
The final volume of the solution should be approximately 0.6-0.7 mL.[1]
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.[3]
-
For ¹H NMR, a standard single-pulse experiment is typically performed.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.[4]
-
The number of scans is adjusted to obtain an adequate signal-to-noise ratio.[4][5]
ATR-IR Spectroscopy Protocol
Sample Preparation:
-
A small drop of neat this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[6][7]
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.[8]
-
The sample spectrum is then acquired.[6]
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction:
-
A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.[9] The sample is volatilized in the ion source.[10]
Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][11]
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Signaling Pathways and Logical Relationships
The relationship between the spectroscopic techniques and the structural information they provide can be visualized as a signaling pathway, where each technique acts as a probe for specific molecular features.
Caption: Spectroscopic Information Pathways.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. Sample preparation and 1H-NMR acquisition [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. agilent.com [agilent.com]
- 7. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Reactivity and Stability of 5-Chloro-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-pentyne (CAS No. 14267-92-6) is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and polymers.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound under various conditions, offering insights into its handling, storage, and synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇Cl | [2] |
| Molecular Weight | 102.56 g/mol | [2] |
| Appearance | Clear colorless to light brown liquid | [3] |
| Boiling Point | 67-69 °C at 145 mmHg | [4] |
| Density | 0.968 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.444 | [4] |
| Flash Point | 15 °C (59 °F) - closed cup | [4] |
| Solubility | Not miscible in water. Soluble in many organic solvents. | [2] |
Reactivity Profile
This compound possesses two distinct reactive centers: the terminal alkyne and the primary alkyl chloride. The reactivity at each site can be selectively addressed under appropriate reaction conditions.
Reactions at the Terminal Alkyne
The terminal alkyne is a versatile functional group that participates in a variety of transformations, most notably cycloaddition reactions and deprotonation to form an acetylide.
1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The terminal alkyne of this compound readily undergoes the copper(I)-catalyzed cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and regiospecific.[5]
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a reaction vessel, the azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) are dissolved in a suitable solvent, typically a mixture of t-butanol and water.
-
A solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and sodium ascorbate (0.02-0.10 equivalents) in water is added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
2. Deprotonation and Nucleophilic Substitution:
The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to form a powerful nucleophile, the pentynylide anion.[6] This acetylide can then participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.[6]
Experimental Protocol: General Procedure for Deprotonation and Alkylation
-
To a solution of this compound (1.0 equivalent) in a dry, aprotic solvent (e.g., tetrahydrofuran, liquid ammonia) at low temperature (-78 °C), a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) is added dropwise.
-
The mixture is stirred for 30-60 minutes to ensure complete formation of the acetylide.
-
The electrophile (e.g., an alkyl bromide, 1.1 equivalents) is then added to the solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours or until completion as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography.
Reactions at the Alkyl Chloride
The primary alkyl chloride is susceptible to nucleophilic substitution reactions.
1. Nucleophilic Substitution:
The chlorine atom can be displaced by a variety of nucleophiles (e.g., iodide, cyanide, amines, thiols) via an Sₙ2 mechanism. The reactivity is typical for a primary alkyl chloride.[7]
Experimental Protocol: General Procedure for Nucleophilic Substitution (Finkelstein Reaction)
-
A solution of this compound (1.0 equivalent) and sodium iodide (1.5-3.0 equivalents) in acetone is heated at reflux for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, 5-Iodo-1-pentyne.
-
Purification can be achieved by distillation or column chromatography if necessary.
Intramolecular Reactions
Under certain conditions, this compound can undergo intramolecular cyclization. For instance, in the presence of a strong base, deprotonation of the terminal alkyne can be followed by an intramolecular nucleophilic attack on the alkyl chloride, leading to the formation of a cyclic product.
Stability Profile
General Stability:
This compound is stable at room temperature when stored in a closed container under normal storage and handling conditions.[2] It is recommended to store the compound refrigerated (2-8 °C) to minimize potential degradation over time.[4]
Incompatibilities:
The compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Thermal Stability:
Upon heating, this compound can decompose. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[2]
Stability under Different pH Conditions:
-
Basic Conditions: this compound is unstable in the presence of strong bases.[2] As mentioned earlier, strong bases will deprotonate the terminal alkyne, forming the acetylide. This can lead to subsequent reactions, including intramolecular cyclization or polymerization. Hydrolysis of the alkyl chloride to the corresponding alcohol can also occur under basic conditions, although this is generally a slower process for alkyl chlorides compared to other acyl chlorides.[8]
Visualization of Reactivity Pathways
The following diagrams illustrate the key reactivity pathways of this compound.
Figure 1: Key reactivity pathways of this compound.
Figure 2: General experimental workflow for a CuAAC reaction.
Conclusion
This compound is a valuable bifunctional reagent with a well-defined reactivity profile. The terminal alkyne and primary alkyl chloride moieties can be addressed selectively, allowing for its use in a wide range of synthetic transformations, including click chemistry, carbon-carbon bond formation, and the introduction of various functional groups. While generally stable under standard storage conditions, its incompatibility with strong bases and oxidizing agents, as well as its potential for thermal decomposition, must be considered for safe handling and use. This guide provides a foundational understanding for researchers and professionals working with this versatile chemical intermediate. Further investigation into the quantitative kinetics and stability under a broader range of conditions would be beneficial for optimizing its use in complex synthetic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 7. Haloalkane - Wikipedia [en.wikipedia.org]
- 8. savemyexams.com [savemyexams.com]
An In-Depth Technical Guide to 5-Chloro-1-pentyne (CAS Number: 14267-92-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Chloro-1-pentyne (CAS No. 14267-92-6). A versatile bifunctional reagent, this compound features a terminal alkyne and a primary alkyl chloride, making it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] This document consolidates key physicochemical data, detailed experimental protocols for its synthesis, and highlights its application in significant chemical transformations. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.
Chemical Structure and Identification
This compound is an organic compound characterized by a five-carbon chain containing a terminal triple bond (alkyne) at position 1 and a chlorine atom at position 5.[3]
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14267-92-6 |
| Molecular Formula | C₅H₇Cl |
| Molecular Weight | 102.56 g/mol [4][5] |
| IUPAC Name | 5-chloropent-1-yne[5] |
| Synonyms | (3-Chloropropyl)acetylene, 1-Chloro-4-pentyne, 4-Pentynyl chloride[3] |
| InChI | InChI=1S/C5H7Cl/c1-2-3-4-5-6/h1H,3-5H2 |
| InChIKey | UXFIKVWAAMKFQE-UHFFFAOYSA-N[5] |
| SMILES | C#CCCCCl |
Physicochemical Properties
This compound is typically a clear, colorless to pale yellow or light brown liquid with a distinct, pungent odor.[1][3] It is stable at room temperature when stored in a closed container under normal conditions.[1]
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Clear colorless to light brown liquid | [1] |
| Density | 0.968 g/mL at 25 °C | [6] |
| Boiling Point | 67-69 °C at 145 mmHg | [6] |
| Refractive Index (n20/D) | 1.444 | [6] |
| Flash Point | 15 °C (59 °F) - closed cup | [3] |
| Water Solubility | Not miscible/sparingly soluble | [1] |
| Storage Temperature | 2-8°C, keep cold | [1][6] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
Table 3: Spectroscopic Information
| Technique | Data Availability and Key Features |
| ¹H NMR | Spectra are available.[3][7] Key signals include the terminal alkyne proton, and multiplets for the three methylene groups. |
| ¹³C NMR | Spectra are available.[3] Characteristic peaks for the two sp-hybridized carbons of the alkyne and the three sp³-hybridized carbons of the chloropropyl chain are observed. |
| Infrared (IR) Spectroscopy | ATR-IR, Transmission IR, and Vapor Phase IR spectra are available.[3][8] Expect characteristic absorptions for the ≡C-H stretch and the C≡C triple bond stretch. |
| Mass Spectrometry (GC-MS) | Data is available, with top mass-to-charge ratio (m/z) peaks at 67, 66, and 39.[4] |
Experimental Protocols
Synthesis of this compound from 4-Pentyn-1-ol
A general and efficient method for the preparation of this compound involves the chlorination of 4-pentyn-1-ol. The following protocol is based on a procedure described in the literature.[6]
Reaction Scheme:
HO-CH₂CH₂CH₂C≡CH + CH₃SO₂Cl --(Triethylamine, o-chlorotoluene)--> Cl-CH₂CH₂CH₂C≡CH
Methodology:
-
Initial Setup: Cool the reaction system to 15 °C.
-
Addition of Reagents: To a stirred mixture of 975 g (7.70 mol) of o-chlorotoluene, add 540 g (6.42 mol) of 4-pentyn-1-ol and 682 g (6.74 mol) of triethylamine.
-
Addition of Methanesulfonyl Chloride: Slowly add 772 g (6.74 mol) of methanesulfonyl chloride dropwise over a period of 2 hours. It is critical to maintain the internal reaction temperature between 15-20 °C during the addition.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Reaction Work-up: Heat the reaction mixture to 90 °C and stir at this temperature for 2 hours.
-
Cooling and Extraction: Cool the mixture to room temperature. Wash the reaction mixture with water to remove triethylamine and methanesulfonyl chloride by-products.
-
Isolation: Separate the organic phase and dry it with magnesium sulfate. This yields an organic phase primarily composed of o-chlorotoluene and the desired product, this compound.
-
Purification: Purify the organic phase by vacuum distillation to obtain pure this compound.[6] A boiling point of 113 °C is noted for the product at atmospheric pressure, while distillation under reduced pressure is also common.[6]
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Key Synthetic Applications
This compound serves as a key intermediate in several important chemical transformations due to its dual reactivity.[2]
4.2.1 Copper-Catalyzed Synthesis of Pyrazoles
Generalized Reaction Scheme:
References
- 1. This compound [webbook.nist.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1-Pentyne, 5-chloro- | C5H7Cl | CID 84308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(14267-92-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis Pathways of C5H7Cl Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for various structural isomers of the molecular formula C5H7Cl. The document details synthetic methodologies, presents quantitative data for key reactions, and includes detailed experimental protocols for the preparation of significant isomers. The information is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where halogenated hydrocarbons are crucial building blocks.
Introduction to C5H7Cl Isomers
The molecular formula C5H7Cl encompasses a variety of structural isomers, primarily categorized as cyclic or acyclic compounds. The cyclic isomers are predominantly derivatives of cyclopentene and cyclobutane, while the acyclic isomers are chlorinated derivatives of isoprene (2-methyl-1,3-butadiene) and other pentadienes. The position of the chlorine atom and the arrangement of the carbon skeleton significantly influence the chemical reactivity and physical properties of these isomers, making them versatile intermediates in organic synthesis.
The principal isomers discussed in this guide include:
-
Chlorocyclopentenes: 1-Chlorocyclopentene and 3-Chlorocyclopentene.
-
Chlorinated Isoprenes (Methylchlorobutadienes): Including isomers such as 1-chloro-3-methyl-2-butene, which is a major product of the 1,4-addition of HCl to isoprene.[1]
-
Other Isomers: Including various positional and geometric isomers of chloropentadienes and chloromethylcyclobutenes.
Synthesis of Chlorocyclopentene Isomers
The two primary positional isomers of chlorocyclopentene are 1-chlorocyclopentene and 3-chlorocyclopentene.[2] Due to the symmetry of the cyclopentene ring, 4-chlorocyclopentene is identical to 3-chlorocyclopentene.[2]
Synthesis of 1-Chlorocyclopentene
A common and effective method for the synthesis of 1-chlorocyclopentene is the reaction of cyclopentanone with a chlorinating agent, most notably phosphorus pentachloride (PCl₅).
Reaction: Cyclopentanone + PCl₅ → 1-Chlorocyclopentene + POCl₃ + HCl
Materials:
-
Cyclopentanone
-
Phosphorus pentachloride (PCl₅)
-
Dry benzene (or other inert solvent)
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of phosphorus pentachloride in dry benzene is prepared and cooled in an ice bath.[3]
-
A solution of cyclopentanone in dry benzene is added dropwise to the stirred PCl₅ solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure the reaction goes to completion.
-
The reaction mixture is then carefully treated to decompose any remaining PCl₅. This can be achieved by slowly adding the mixture to ice water.
-
The organic layer is separated, washed with a dilute sodium bicarbonate solution, and then with water.
-
The crude 1-chlorocyclopentene is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The final product is purified by fractional distillation.
Quantitative Data:
| Property | Value | Reference |
| Boiling Point | 113-115 °C | [4] |
| Density | 1.035 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.4651 | [4] |
Synthesis of 3-Chlorocyclopentene
3-Chlorocyclopentene is typically synthesized via the hydrochlorination of cyclopentadiene. This reaction is highly exothermic and requires careful temperature control.
This protocol is adapted from Organic Syntheses.[5]
Part A: Preparation of Cyclopentadiene
Cyclopentadiene is obtained by the thermal depolymerization of its dimer, dicyclopentadiene.
Materials:
-
Technical grade dicyclopentadiene
-
Pyrolysis apparatus (e.g., a flask with a fractionating column and condenser)
-
Receiving flask cooled in a dry ice bath
Procedure:
-
Assemble the pyrolysis apparatus with dicyclopentadiene in the flask.
-
Heat the flask to approximately 160-170 °C.
-
Cyclopentadiene monomer will distill and should be collected in the cooled receiving flask.
-
The freshly distilled cyclopentadiene should be used immediately or stored at very low temperatures as it readily dimerizes back to dicyclopentadiene at room temperature.[5]
Part B: Hydrochlorination of Cyclopentadiene
Reaction: Cyclopentadiene + HCl → 3-Chlorocyclopentene
Materials:
-
Freshly distilled cyclopentadiene
-
Dry hydrogen chloride (gas)
-
Three-necked flask
-
Gas inlet tube
-
Thermometer
-
Dry ice bath
-
Calcium chloride drying tube
Procedure:
-
Place the freshly prepared cyclopentadiene in a three-necked flask equipped with a gas inlet tube, a thermometer, and a calcium chloride drying tube.
-
Cool the flask in a dry ice bath to below 0 °C.[5]
-
Pass dry hydrogen chloride gas through the stirred cyclopentadiene. The temperature must be maintained below 0 °C throughout the addition.[5]
-
Monitor the weight of the flask to control the amount of HCl added; a slight excess should be avoided.
-
Once the reaction is complete, the crude 3-chlorocyclopentene is purified by vacuum distillation. The product is collected at 18–25 °C/5 mm Hg.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70–90% (based on cyclopentadiene) | [5] |
| Boiling Point | 120.7 °C at 760 mmHg | [6] |
| Density | 1.05 g/mL | [6] |
| Refractive Index (n26/D) | 1.4708 | [5] |
| Flash Point | 8.7 °C | [6] |
Synthesis of Chlorinated Isoprene Isomers
The chlorination of isoprene (2-methyl-1,3-butadiene) can lead to a mixture of addition and substitution products, resulting in various C5H7Cl isomers. The reaction conditions, such as the presence of radical initiators or polar solvents, can influence the product distribution.
A major product from the 1,4-addition of hydrogen chloride to isoprene is 1-chloro-3-methyl-2-butene.[1]
The direct chlorination of isoprene is a complex reaction that can yield a variety of products. Controlling the regioselectivity is a significant challenge. The reaction can be carried out in the gas or liquid phase.
Reaction Conditions:
-
Radical Chlorination: Typically initiated by UV light or radical initiators. This method often leads to a mixture of substitution and addition products.
-
Ionic Chlorination: Can be favored by using polar solvents and low temperatures. This can lead to addition products.
Due to the formation of multiple isomers, separation of the desired product is a critical step, often requiring fractional distillation or chromatographic techniques.
Quantitative Data for Selected Chlorinated Butadienes:
| Isomer | CAS Number | Molecular Weight | Boiling Point | Reference |
| 1-chloro-2-methyl-1,3-butadiene | 35383-51-8 | 102.562 | - | [7] |
| 2-chloro-3-methyl-1,3-butadiene | 1809-02-5 | 102.562 | - | [8] |
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways described in this guide.
Caption: Synthesis of 1-Chlorocyclopentene from Cyclopentanone.
Caption: Synthesis of 3-Chlorocyclopentene from Dicyclopentadiene.
Caption: Hydrochlorination of Isoprene.
Spectroscopic Data Summary
Spectroscopic techniques are essential for the identification and characterization of C5H7Cl isomers.
| Isomer | 1H NMR Data (δ ppm, CDCl₃) | 13C NMR Data (δ ppm, CDCl₃) | IR Data (cm⁻¹) | Reference |
| 1-Chlorocyclopentene | Data available in spectral databases. | Data available in spectral databases. | Key peaks include C=C stretch and C-Cl stretch. | - |
| 3-Chlorocyclopentene | Predicted spectra are available. | Predicted spectra are available. | - | [6] |
Conclusion
This technical guide has outlined the primary synthesis pathways for key isomers of C5H7Cl, with a focus on chlorocyclopentenes. Detailed experimental protocols and available quantitative data have been provided to assist researchers in the practical synthesis of these compounds. The synthesis of acyclic isomers from isoprene presents a greater challenge in terms of controlling selectivity and requires further investigation to develop methods for the preparation of specific isomers in high purity. The provided diagrams and data tables offer a structured overview for easy reference. As the demand for novel chemical entities in various fields, including pharmaceuticals and materials science, continues to grow, the development of efficient and selective synthetic routes to halogenated intermediates like the isomers of C5H7Cl will remain an area of active research.
References
- 1. inl.elsevierpure.com [inl.elsevierpure.com]
- 2. Page loading... [wap.guidechem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 1-Chloro-1-cyclopentene | 930-29-0 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,3-Butadiene, 1-chloro-2-methyl- [webbook.nist.gov]
- 8. 1,3-Butadiene, 2-chloro-3-methyl- [webbook.nist.gov]
An In-depth Technical Guide to Terminal Alkyne and Alkyl Chloride Functionality for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, reactivity, and application of terminal alkynes and alkyl chlorides, two cornerstone functional groups in modern medicinal chemistry. Their unique electronic and steric properties make them invaluable tools in the construction of complex molecular architectures and the modulation of pharmacological activity. This document details key synthetic methodologies, presents quantitative data for reaction optimization, and illustrates reaction mechanisms and experimental workflows through clear visualizations.
Core Concepts: Terminal Alkynes and Alkyl Chlorides
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain (R-C≡C-H), are prized for the acidity of their terminal proton and the linearity of the alkyne moiety. This acidity allows for facile deprotonation to form a highly nucleophilic acetylide anion, a powerful tool for carbon-carbon bond formation.[1] The linear geometry of the alkyne group can act as a rigid linker or introduce specific spatial arrangements in a molecule, influencing its binding to biological targets.[2] In medicinal chemistry, the acetylene group has been recognized as a privileged structure for targeting a wide range of proteins.[3]
Alkyl chlorides (R-Cl) are versatile electrophiles in which the carbon atom bonded to the chlorine is susceptible to nucleophilic attack.[4] The reactivity of alkyl chlorides in nucleophilic substitution reactions is highly dependent on the substitution of the carbon atom (primary, secondary, or tertiary), with primary alkyl chlorides being particularly useful for S(_N)2 reactions.[5] While sometimes perceived as non-specific alkylators, the strategic incorporation of alkyl chlorides, especially chiral ones, can enhance the biological and pharmacological properties of drugs by influencing factors like lipophilicity and binding interactions.[5][6]
Synthesis of Terminal Alkynes and Alkyl Chlorides
Synthesis of Terminal Alkynes
Two prevalent methods for the one-carbon homologation of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.
Corey-Fuchs Reaction: This two-step process first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[7]
Ohira-Bestmann Reaction: This reaction provides a more direct conversion of aldehydes to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6]
Synthesis of Alkyl Chlorides
A common and effective method for the synthesis of primary and secondary alkyl chlorides is the reaction of the corresponding alcohol with thionyl chloride (SOCl(_2)).[1] This reaction proceeds with an inversion of stereochemistry when pyridine is used as a solvent.[1]
Key Reactions and Mechanistic Insights
Sonogashira Coupling: A Powerful C-C Bond Forming Reaction
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[8] The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, tolerating a wide variety of functional groups.[8][9]
Diagram 1: Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Table 1: Yields of Sonogashira Coupling with Various Aryl Halides and Terminal Alkynes
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 95[7] |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 98[7] |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | MeCN | RT | 92 |
| 4 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 90 | 75[7] |
| 5 | 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 90 | 85[7] |
| 6 | Chlorobenzene | Phenylacetylene | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 80 |
| 7 | Iodobenzene | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 92 |
| 8 | 4-Iodotoluene | 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | DMF | 80 | 90 |
Yields are for isolated products and are sourced from representative literature.[7] Conditions can vary, impacting yields.
S(_N)2 Reactions of Primary Alkyl Chlorides
Bimolecular nucleophilic substitution (S(_N)2) is a fundamental reaction for introducing a wide range of functionalities. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of the S(_N)2 reaction is sensitive to the steric hindrance at the reaction center, making primary alkyl chlorides ideal substrates.
Diagram 2: Mechanism of the S(_N)2 Reaction
Caption: The concerted backside attack and inversion of stereochemistry in an S(_N)2 reaction.
Table 2: Relative Rates of S(_N)2 Reactions of 1-Chlorobutane with Various Nucleophiles
| Nucleophile | Formula | Solvent | Relative Rate |
| Iodide | I⁻ | Acetone | ~200,000 |
| Azide | N₃⁻ | Ethanol | ~1,000 |
| Cyanide | CN⁻ | DMSO | ~500 |
| Hydroxide | OH⁻ | Water/Ethanol | ~100 |
| Bromide | Br⁻ | Acetone | ~50 |
| Chloride | Cl⁻ | Acetone | 1 |
| Water | H₂O | Ethanol | ~0.01 |
Relative rates are approximate and can be influenced by solvent and temperature. Data is compiled from various sources for illustrative purposes.
Experimental Protocols
Corey-Fuchs Synthesis of a Terminal Alkyne
Step 1: Synthesis of the 1,1-Dibromoalkene
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).[7]
-
Stir the resulting mixture at 0 °C for 15 minutes.[7]
-
Add a solution of the aldehyde (1.0 eq) in dry DCM.[7]
-
Allow the reaction to stir at room temperature overnight.[7]
-
Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.[7]
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoalkene.[7]
Step 2: Conversion to the Terminal Alkyne
-
Dissolve the dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.[7]
-
Slowly add n-butyllithium (2.1 eq) and stir the solution for 1 hour at -78 °C.[7]
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Ohira-Bestmann Synthesis of a Terminal Alkyne
-
To a solution of the aldehyde (1.0 eq) in methanol, add potassium carbonate (2.0 eq).[6]
-
Add the Ohira-Bestmann reagent (1.2 eq) to the mixture.[6]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting terminal alkyne by column chromatography.
Synthesis of an Alkyl Chloride from an Alcohol using Thionyl Chloride
-
To a stirred solution of the primary or secondary alcohol (1.0 eq) in an appropriate solvent (e.g., DCM or neat), add pyridine (1.1 eq) at 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture into ice-water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alkyl chloride.
Spectroscopic Data
Table 3: Characteristic Spectroscopic Data for Terminal Alkynes and Alkyl Chlorides
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Terminal Alkyne | |||
| C≡C stretch | 2100-2260 (weak) | - | 65-90 |
| ≡C-H stretch | 3260-3330 (strong, sharp) | 1.7-3.1 | - |
| Alkyl Chloride | |||
| C-Cl stretch | 600-800 | 3.0-4.0 (for H on C-Cl) | 25-50 (for C-Cl) |
Application in Drug Development
The terminal alkyne and alkyl chloride functionalities are integral to the modern medicinal chemist's toolkit. Terminal alkynes are frequently used in "click chemistry" for the rapid synthesis of compound libraries and bioconjugation.[2] Alkyl chlorides serve as key intermediates for introducing various pharmacophores through nucleophilic substitution.
Diagram 3: Logical Workflow for Incorporating Terminal Alkyne and Alkyl Chloride Functionalities in Drug Discovery
Caption: A flowchart illustrating the integration of terminal alkyne and alkyl chloride chemistry into the drug discovery pipeline.
This guide has provided a detailed overview of the fundamental aspects of terminal alkyne and alkyl chloride chemistry for professionals in drug development. A thorough understanding of the synthesis, reactivity, and strategic application of these functional groups is essential for the design and rapid optimization of novel therapeutic agents. The provided data and protocols serve as a valuable resource for laboratory practice and strategic planning in medicinal chemistry programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Chloro-1-pentyne in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-pentyne, a valuable reagent in organic synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative aspects of solubility based on the compound's chemical structure and the general principles of solubility for similar molecules. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data as required for their specific applications.
Introduction to this compound
This compound (CAS Number: 14267-92-6) is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted by analyzing its molecular structure. The molecule possesses a nonpolar five-carbon chain and a terminal alkyne, which contribute to its overall nonpolar character. The presence of a chlorine atom introduces a slight dipole moment, but the nonpolar hydrocarbon backbone is the dominant feature influencing its solubility.
-
Polar Solvents (e.g., Water): this compound is expected to be immiscible or very sparingly soluble in water and other highly polar solvents.[1][2][3][4][5] The nonpolar hydrocarbon chain cannot effectively interact with the highly polar, hydrogen-bonded network of water molecules.
-
Nonpolar and Weakly Polar Organic Solvents: this compound is predicted to be readily soluble in a wide range of common organic solvents.[6][7] This includes:
-
Hydrocarbons: such as hexane, heptane, benzene, and toluene.
-
Ethers: like diethyl ether, tetrahydrofuran (THF), and dioxane.
-
Ketones: for instance, acetone and methyl ethyl ketone (MEK).
-
Esters: such as ethyl acetate.
-
Halogenated Solvents: like dichloromethane and chloroform.
-
The intermolecular forces between this compound and these solvents (primarily van der Waals forces) are comparable in strength to the intermolecular forces in the pure solute and solvent, leading to favorable dissolution.[8][9]
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors, which are critical to consider in experimental design.
dot
Caption: Factors influencing the solubility of this compound.
-
Temperature: For most solid and liquid solutes, solubility in a liquid solvent increases with temperature. This is because the higher kinetic energy of the molecules can overcome intermolecular forces more easily.
-
Polarity: The closer the polarity of the solute and solvent, the higher the solubility. As a weakly polar molecule, this compound will dissolve best in nonpolar to weakly polar solvents.
-
Molecular Size: Larger molecules can sometimes be more difficult to solvate, but for a relatively small molecule like this compound, this is less of a concern in common organic solvents.
Quantitative Solubility Data
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Hexane | Alkane | ||||
| Toluene | Aromatic | ||||
| Diethyl Ether | Ether | ||||
| Tetrahydrofuran | Ether | ||||
| Acetone | Ketone | ||||
| Ethyl Acetate | Ester | ||||
| Methanol | Alcohol | ||||
| Ethanol | Alcohol | ||||
| Dichloromethane | Halogenated |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols can be employed. These methods are standard in chemical research and can be adapted based on the available equipment and desired precision.
The determination of solubility typically follows a systematic workflow to ensure accurate and reproducible results.
dot
Caption: General workflow for experimental solubility determination.
This is a classic and reliable method for determining solubility.[4][5][10][11]
-
Preparation of Saturated Solution:
-
Add an excess of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a constant temperature bath (e.g., a water bath or incubator with a shaker) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. Gentle agitation or stirring will facilitate this process.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed at the same temperature until the excess solute has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe. To avoid disturbing the settled solute, it is advisable to filter the supernatant through a syringe filter (ensure the filter material is compatible with the solvent).
-
-
Analysis:
-
Dispense the collected supernatant into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).
-
Determine the weight of the supernatant.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.
-
Once the solvent is completely removed, weigh the container with the remaining solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.
-
The mass of the solvent is the weight of the supernatant minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at that temperature is known).
-
If this compound has a suitable chromophore or distinct NMR signals, spectroscopic methods can be used.[7]
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance (UV-Vis) or the integral of a characteristic peak (NMR) for each standard.
-
Plot a calibration curve of absorbance/integral versus concentration.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method.
-
Dilute a known volume of the supernatant with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance or NMR signal of the diluted sample.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Conclusion
While specific quantitative data on the solubility of this compound is not widely published, its chemical structure strongly suggests high solubility in nonpolar and weakly polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Accurate solubility data is essential for optimizing reaction conditions, developing efficient purification strategies, and ensuring the successful application of this versatile synthetic building block in research and development.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. orgosolver.com [orgosolver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 10. msesupplies.com [msesupplies.com]
- 11. Gravimetric analysis - Wikipedia [en.wikipedia.org]
boiling point and density of 5-Chloro-1-pentyne at standard pressure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling point and density of 5-Chloro-1-pentyne, a valuable reagent in organic synthesis. The document outlines its key physical properties and details the experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.
Core Physicochemical Properties
This compound is a colorless to light brown liquid with the linear formula HC≡CCH₂CH₂CH₂Cl.[1] It is classified as a terminal alkyne and a halogenated hydrocarbon, making it a versatile building block in the synthesis of more complex molecules, including pyrazoles and organostannane compounds.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇Cl[2] |
| Molecular Weight | 102.56 g/mol [3] |
| Boiling Point | 67-69 °C at 145 mmHg[3][4] |
| Density | 0.968 g/mL at 25 °C[3][5] |
| Refractive Index | n20/D 1.444[3] |
| Flash Point | 15 °C (59 °F)[6] |
| CAS Number | 14267-92-6 |
Experimental Protocols
Precise determination of the physical properties of a compound is critical for its application in research and development. The following sections detail standard laboratory procedures for measuring the boiling point and density of this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since the boiling point is pressure-dependent, recording the pressure at which the measurement is taken is crucial.
Method 1: Micro-Boiling Point Determination using a Thiele Tube
This method is ideal for small sample volumes.
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating oil (mineral oil), and a heat source (Bunsen burner or heating mantle).
-
Procedure:
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[7]
-
Place the thermometer assembly into the Thiele tube containing heating oil, making sure the rubber band is above the oil level to prevent degradation.[8]
-
Gently heat the side arm of the Thiele tube. This design allows for even heat distribution by convection.[8]
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.[7][8]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[8] Record this temperature.
-
Method 2: Boiling Point Determination by Distillation
This method is suitable when a larger volume of the liquid is available and purification is also desired.[9]
-
Apparatus: Distillation flask (round-bottom flask), condenser, receiving flask, thermometer and adapter, boiling chips, heating mantle, and clamps.
-
Procedure:
-
Place at least 5 mL of this compound and a few boiling chips into the distillation flask.[7]
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[7]
-
Begin heating the flask. The liquid will start to boil and its vapor will travel into the condenser.
-
When the vapor reaches the thermometer, the temperature reading will rise and then stabilize.
-
Record the temperature at which the liquid is actively condensing and dripping into the receiving flask. This stable temperature is the boiling point.[9][10]
-
Record the ambient barometric pressure.
-
Density is an intrinsic property defined as the mass of a substance per unit volume.
Method: Direct Mass and Volume Measurement
This is a straightforward method for determining the density of a liquid.
-
Apparatus: Analytical balance, volumetric flask or graduated cylinder (a 10 mL graduated cylinder is suitable), and a pipette.
-
Procedure:
-
Measure the mass of a clean, dry graduated cylinder or volumetric flask on an analytical balance and record it as m₁.[11]
-
Using a pipette, accurately transfer a known volume of this compound into the weighed container. For a 10 mL graduated cylinder, the volume can be read directly from the markings, reading the bottom of the meniscus.[12] Record this volume as V.
-
Measure the mass of the container with the liquid and record it as m₂.[11]
-
The mass of the liquid (m) is the difference between the two measurements (m = m₂ - m₁).
-
Calculate the density (ρ) using the formula: ρ = m / V
-
For higher precision, repeat the measurement several times and calculate the average density. Ensure the temperature of the liquid is recorded as density is temperature-dependent.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.
Caption: Experimental workflow for determining the boiling point and density of a liquid sample.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 5-クロロ-1-ペンチン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 14267-92-6 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. Page loading... [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vernier.com [vernier.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Chloro-1-pentyne in Copper-Catalyzed Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chloro-1-pentyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile building block, featuring a terminal alkyne and a primary alkyl chloride, is a valuable reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole products contain a reactive chloropropyl side chain, which can be further functionalized, making this compound a key intermediate in drug discovery, material science, and bioconjugation.
The CuAAC, a cornerstone of "click chemistry," is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance. These characteristics make it an ideal method for the rapid and reliable synthesis of diverse molecular structures.
Core Applications
The primary application of this compound in this context is the synthesis of 1,4-disubstituted-1,2,3-triazoles. The resulting 1-(substituted)-4-(3-chloropropyl)-1H-1,2,3-triazole core is a versatile intermediate for further chemical modifications.
-
Drug Discovery and Development: The triazole core is a common scaffold in medicinal chemistry, and the chloropropyl group can be displaced by various nucleophiles to generate libraries of compounds for structure-activity relationship (SAR) studies.
-
Material Science: The dual functionality of the product allows for the incorporation into polymers and other materials. The triazole unit can enhance properties like thermal stability, while the chloro group provides a handle for cross-linking or surface modification.
-
Bioconjugation: After conversion of the chloro group to other functionalities (e.g., an azide or a maleimide), these molecules can be used to label and track biomolecules.
Quantitative Data Summary
The following tables provide representative quantitative data for CuAAC reactions involving terminal alkynes, including those structurally similar to this compound. The data is compiled from various sources to offer a comparative overview of expected yields and reaction times under different catalytic conditions.
Table 1: Reaction Yields for the CuAAC Reaction of Benzyl Azide and Phenylacetylene
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 12 | 95 |
| CuI | Cyrene™ | 30 | 12 | 96 |
| Cu(OAc)₂ | EG/H₂O | Room Temp | 2 | 78 |
| CuO Nanowires | H₂O | 80 | 8 | 92 |
Table 2: Comparison of Different Copper Sources for the Reaction of Benzyl Azide and Phenylacetylene in Cyrene™
| Copper Source (1 mol%) | Time (h) | Yield (%) |
| CuI | 0.5 | >99 |
| CuBr | 0.5 | 98 |
| Cu₂O | 0.5 | 95 |
| CuO | 0.5 | 35 |
| Cu(OAc)₂ | 0.5 | 92 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative CuAAC reaction between this compound and benzyl azide.
Protocol 1: Synthesis of 1-Benzyl-4-(3-chloropropyl)-1H-1,2,3-triazole
Materials:
-
This compound (98%)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv, e.g., 1.0 g, 9.75 mmol) and benzyl azide (1.05 equiv, e.g., 1.36 g, 10.24 mmol) in a 1:1 mixture of t-BuOH and water (20 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 equiv, e.g., 0.122 g, 0.488 mmol) in 2 mL of deionized water. In another vial, prepare a fresh solution of sodium ascorbate (0.10 equiv, e.g., 0.193 g, 0.975 mmol) in 2 mL of deionized water.
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction mixture will typically turn from a pale blue to a yellow-green or brownish color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), quench the reaction by adding 20 mL of deionized water. Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(3-chloropropyl)-1H-1,2,3-triazole.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of a 1,2,3-triazole using this compound.
Caption: General workflow for CuAAC synthesis.
5-Chloro-1-pentyne: A Versatile C5 Building Block for Novel Organic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Chloro-1-pentyne is a bifunctional C5 building block possessing a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a highly versatile precursor for the synthesis of a diverse array of novel organic compounds. The terminal alkyne allows for participation in a variety of carbon-carbon bond-forming reactions, including cycloadditions, coupling reactions, and polymerizations. Simultaneously, the alkyl chloride moiety provides a handle for nucleophilic substitution, enabling the introduction of a wide range of functional groups. This application note details protocols for the use of this compound in the synthesis of substituted pyrazoles and as a monomer for the creation of functionalized polymers, highlighting its utility in drug discovery and materials science.
I. Synthesis of 3-(3-Chloropropyl)-1H-pyrazoles via [3+2] Cycloaddition
The copper-catalyzed [3+2] cycloaddition of alkynes with diazo compounds is a powerful method for the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. This compound serves as an excellent substrate for this reaction, leading to the formation of pyrazoles bearing a reactive chloropropyl side chain, which can be further functionalized.
Experimental Protocol: Copper-Catalyzed Cycloaddition of this compound with Ethyl Diazoacetate
This protocol describes the synthesis of ethyl 3-(3-chloropropyl)-1H-pyrazole-5-carboxylate.
Materials:
-
This compound (98%)
-
Ethyl diazoacetate
-
Copper(I) iodide (CuI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.05 eq).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ethyl 3-(3-chloropropyl)-1H-pyrazole-5-carboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Ethyl Diazoacetate | CuI | DCM | 0 to RT | 18 | 75-85 |
Logical Relationship of the Synthesis:
Caption: Copper-catalyzed cycloaddition of this compound.
II. Synthesis of Functionalized Polymers via Atom Transfer Radical Polymerization (ATRP)
The dual functionality of this compound makes it an attractive monomer for the synthesis of functionalized polymers. The alkyne group can undergo polymerization, while the chloro group remains available for post-polymerization modification. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.
Experimental Protocol: Synthesis of Poly(this compound) via ATRP
This protocol outlines the synthesis of a homopolymer of this compound.
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
To a Schlenk flask, add CuBr (1.0 eq relative to initiator) and anisole (50% v/v with respect to monomer).
-
Add the ligand, PMDETA (1.0 eq relative to CuBr), to the flask.
-
The mixture is then subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere, add the degassed monomer, this compound, and the initiator, ethyl α-bromoisobutyrate.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).
Quantitative Data:
| Monomer/Initiator Ratio | Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI |
| 100:1 | PMDETA | Anisole | 90 | 6 | 85 | 8,700 | 1.15 |
Experimental Workflow for Polymer Synthesis and Functionalization:
Caption: Workflow for ATRP and post-polymerization modification.
III. Post-Polymerization Modification: Introduction of Azide Functionality
The pendant chloro groups on poly(this compound) are readily converted to other functional groups. A particularly useful transformation is the substitution with sodium azide to introduce azide functionalities. These azide-functionalized polymers are valuable precursors for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide variety of molecules.
Experimental Protocol: Azidation of Poly(this compound)
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve poly(this compound) in anhydrous DMF (10% w/v).
-
Add sodium azide (3.0 eq per chloro group) to the polymer solution.
-
Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of deionized water.
-
Collect the polymer by filtration and redissolve it in a minimal amount of DMF.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the azide-functionalized polymer as a white solid.
-
Confirm the successful substitution by FT-IR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy.
Quantitative Data:
| Starting Polymer | Reagent | Solvent | Temp. (°C) | Time (h) | Conversion to Azide (%) |
| Poly(this compound) | Sodium Azide | DMF | 60 | 24 | >95 |
IV. Sonogashira Coupling for the Synthesis of Aryl-Substituted Alkynes
The terminal alkyne of this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form C(sp)-C(sp²) bonds. This reaction is highly valuable for the synthesis of aryl-substituted alkynes, which are important motifs in pharmaceuticals and organic materials.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous triethylamine (2.0 eq).
-
To the stirred solution, add this compound (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 1-chloro-5-phenyl-4-pentyne.
Quantitative Data:
| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | This compound | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 8 | 85-95 |
Signaling Pathway/Mechanism Diagram (Illustrative for Antimicrobial Action of Pyrazole Derivatives)
While the direct signaling pathway of a simple chloropropyl pyrazole is not established, many pyrazole derivatives exhibit their antimicrobial effects by inhibiting key bacterial enzymes. The following diagram illustrates a hypothetical mechanism where a pyrazole derivative inhibits bacterial DNA gyrase, a common target for antibiotics.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a pyrazole.
This compound is a valuable and versatile building block for the synthesis of a wide range of novel organic compounds. Its dual functionality allows for the construction of complex molecular architectures through a variety of chemical transformations. The protocols provided herein for the synthesis of pyrazole derivatives and functionalized polymers demonstrate its utility in both medicinal chemistry and materials science. The ability to introduce further functionality through the chloropropyl group opens up extensive possibilities for the development of new drugs and advanced materials.
Application Notes and Detailed Protocol for Sonogashira Coupling with 5-Chloro-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, proceeds under mild conditions and exhibits broad functional group tolerance, making it an invaluable tool in medicinal chemistry and materials science.[1][2] These application notes provide a detailed protocol for the Sonogashira coupling of 5-chloro-1-pentyne with a generic aryl halide, a versatile building block for the synthesis of more complex molecules. The presence of the alkyl chloride moiety in this compound offers a handle for further functionalization post-coupling.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.[3] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
A copper-free version of the Sonogashira reaction also exists, which can be advantageous in cases where the copper co-catalyst may lead to undesirable side reactions, such as alkyne homocoupling (Glaser coupling).[4]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with this compound. The reaction conditions may require optimization for different aryl halides (e.g., bromides or chlorides) or for scaling up the reaction.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add the anhydrous and degassed solvent (5 mL) and the amine base (3.0 mmol) to the flask. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution of the reagents.
-
Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive aryl halides (e.g., bromides), gentle heating (40-60 °C) may be required.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling. These values should be used as a starting point and may require optimization for specific substrates.
| Parameter | Recommended Range | Notes |
| Aryl Halide | 1.0 equiv | Reactivity order: I > Br > Cl.[5] Aryl chlorides may require more forcing conditions and specialized catalysts/ligands. |
| This compound | 1.1 - 1.5 equiv | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 1 - 5 mol% | PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used.[4] |
| Copper(I) Co-catalyst | 2 - 10 mol% | CuI is the most common co-catalyst. |
| Base | 2 - 5 equiv | Triethylamine, diisopropylethylamine, or other amine bases are typically used.[6] The base also often serves as a solvent. |
| Solvent | Anhydrous, degassed | THF, DMF, and amines (e.g., triethylamine) are common solvents. |
| Temperature | Room temp. to 80 °C | Aryl iodides often react at room temperature, while bromides and chlorides may require heating. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Safety and Handling
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, and therefore, all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Anhydrous solvents and reagents are recommended for optimal results.
-
Reagent Handling: Palladium catalysts and copper(I) iodide can be toxic and should be handled with appropriate personal protective equipment (PPE). This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature or prolong the reaction time.
-
For aryl bromides or chlorides, a more active palladium catalyst or ligand may be necessary.
-
-
Formation of Homocoupled Alkyne (Diyne):
-
This is a common side reaction, often catalyzed by the copper species.
-
Consider running the reaction under copper-free conditions.
-
Slow addition of the alkyne to the reaction mixture can sometimes minimize this side reaction.
-
-
Decomposition of Starting Materials or Product:
-
If the starting materials or product are sensitive to the base or temperature, consider using a milder base (e.g., K₂CO₃) or running the reaction at a lower temperature for a longer period.
-
Conclusion
The Sonogashira coupling of this compound with aryl halides is a robust and reliable method for the synthesis of functionalized alkynes. The protocol provided herein serves as a comprehensive guide for researchers. However, optimization of the reaction conditions for each specific substrate is crucial to achieve the best results. The versatility of the Sonogashira reaction makes it a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for a wide range of applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Leveraging 5-Chloro-1-pentyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-Chloro-1-pentyne as a versatile building block in click chemistry. The dual functionality of this compound, featuring a terminal alkyne and a reactive alkyl chloride, makes it an ideal starting material for the synthesis of custom probes and for the modification of biomolecules and drug candidates. This document offers detailed protocols for the conversion of this compound into key clickable synthons and their subsequent application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Introduction to this compound in Click Chemistry
This compound is a valuable reagent for introducing a pentynyl moiety into molecules of interest. This five-carbon linker provides spatial separation between the conjugated entities, which can be crucial for maintaining the biological activity of labeled biomolecules. The terminal alkyne is readily available for CuAAC, a highly efficient and specific reaction that forms a stable triazole linkage with an azide-functionalized molecule.[1][2][3] The chloro group offers a versatile handle for further functionalization, such as conversion to an azide, enabling the creation of bifunctional linkers.
Applications in Bioconjugation and Drug Discovery
The ability to specifically and efficiently label biomolecules is a cornerstone of modern drug discovery and chemical biology. Derivatives of this compound can be used to:
-
Introduce alkyne groups onto proteins, nucleic acids, and other biomolecules: The chloro group can be displaced by nucleophilic side chains of amino acids (e.g., cysteine or lysine) or other functional groups to stably incorporate the alkyne handle.
-
Synthesize molecular probes: By converting the chloro group to other functionalities (e.g., an azide or a reporter group), this compound can be transformed into customized probes for target identification and validation.
-
Construct antibody-drug conjugates (ADCs): The stable triazole linkage formed via click chemistry is advantageous for linking cytotoxic payloads to antibodies.
-
Develop diagnostic agents: The attachment of imaging agents (e.g., fluorophores or radiolabels) to targeting moieties is facilitated by the robust nature of the CuAAC reaction.
Experimental Protocols
Protocol 1: Synthesis of 5-Azido-1-pentyne from this compound
This protocol details the conversion of the chloride in this compound to an azide, creating a bifunctional linker with both an azide and an alkyne.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-Azido-1-pentyne.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 1.0 | 102.56 | 5.0 g | - |
| Sodium Azide | 1.5 | 65.01 | 4.75 g | - |
| 5-Azido-1-pentyne | - | 109.13 | - | 85-95 |
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the conversion of the chloride to the azide.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click reaction between an alkyne-functionalized molecule (derived from this compound) and an azide-functionalized partner.
Materials:
-
Alkyne-functionalized molecule (e.g., a protein labeled with a 5-pentynyl group)
-
Azide-functionalized molecule (e.g., an azide-containing fluorescent probe)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Deionized water
-
Microcentrifuge tubes or reaction vials
Procedure:
-
Prepare stock solutions of all reagents. For example:
-
Alkyne-functionalized molecule (1 mM in PBS)
-
Azide-functionalized molecule (10 mM in DMSO)
-
CuSO₄·5H₂O (50 mM in deionized water)
-
Sodium ascorbate (1 M in deionized water, freshly prepared)
-
THPTA or TBTA (50 mM in DMSO/water)
-
-
In a microcentrifuge tube, add the alkyne-functionalized molecule.
-
Add the azide-functionalized molecule (typically in 1.5-5 fold molar excess to the alkyne).
-
Add the copper(I) catalyst premix. To prepare the premix, combine the CuSO₄ solution and the ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4 °C for a longer duration.
-
The reaction can be monitored by an appropriate method (e.g., fluorescence for a fluorescent probe, SDS-PAGE for proteins).
-
Purify the product using a suitable method (e.g., dialysis, size-exclusion chromatography, or HPLC).
Quantitative Data (Representative Reaction Conditions):
| Component | Final Concentration |
| Alkyne-functionalized biomolecule | 10-100 µM |
| Azide-functionalized probe | 50-500 µM |
| CuSO₄ | 50-200 µM |
| Ligand (THPTA/TBTA) | 250-1000 µM |
| Sodium Ascorbate | 1-5 mM |
Visualizations
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 5-Chloro-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, makes them highly valuable scaffolds in the development of new drugs.[1][2] This document provides detailed application notes and a generalized protocol for the synthesis of pyrazole derivatives utilizing 5-chloro-1-pentyne as a key starting material. The presence of the chloropropyl side chain offers a versatile handle for further functionalization, enabling the creation of diverse chemical libraries for drug screening and lead optimization.
Applications in Drug Development
The pyrazole nucleus is a privileged scaffold in drug design due to its metabolic stability and ability to act as a bioisostere for other functional groups. The derivatives synthesized from this compound, featuring a 3-(3-chloropropyl) substituent, are of particular interest for several reasons:
-
Linker Chemistry: The terminal chloro group on the propyl chain serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the straightforward linkage of the pyrazole core to other pharmacophores, targeting moieties, or solubilizing groups.
-
Conformational Constraint: The three-carbon chain can be used to introduce conformational rigidity, which can be crucial for enhancing binding affinity and selectivity to biological targets.
-
Exploration of New Chemical Space: The unique substitution pattern allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action.
Potential Therapeutic Targets:
-
Kinase Inhibitors: Many pyrazole-containing drugs target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.
-
GPCR Ligands: G-protein coupled receptors are a large family of transmembrane receptors involved in a wide range of physiological processes, making them attractive drug targets.
-
Enzyme Inhibitors: The pyrazole scaffold can be elaborated to fit into the active sites of various enzymes, inhibiting their function and thereby modulating disease pathways.
Experimental Protocols
The synthesis of pyrazole derivatives from this compound and hydrazine derivatives proceeds via a cyclocondensation reaction. The following protocol is a general guideline and may require optimization for specific substrates and scales.
General Synthesis of 3-(3-chloropropyl)-1H-pyrazole Derivatives
This protocol describes the reaction of this compound with a generic substituted hydrazine (R-NHNH₂).
Materials:
-
This compound
-
Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, methylhydrazine)
-
Solvent (e.g., ethanol, isopropanol, toluene)
-
Base (optional, e.g., triethylamine, sodium acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, 10 mL per mmol of alkyne).
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.0-1.2 eq) dropwise at room temperature. If using a hydrazine salt (e.g., hydrochloride), a base such as triethylamine (1.5 eq) should be added to liberate the free hydrazine.
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude pyrazole derivative can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Regioselectivity:
The reaction of a monosubstituted hydrazine with an unsymmetrical alkyne can potentially lead to two regioisomers. For the reaction of this compound with a substituted hydrazine (R-NHNH₂), the primary products are expected to be 3-(3-chloropropyl)-1-R-pyrazole and 5-(3-chloropropyl)-1-R-pyrazole. The regiochemical outcome is influenced by steric and electronic factors of the substituents on the hydrazine and the reaction conditions. It is crucial to characterize the final product thoroughly to determine the isomeric ratio.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of 3-(3-chloropropyl)-pyrazole derivatives under various conditions. These are representative examples and actual results may vary.
Table 1: Synthesis of 3-(3-chloropropyl)-1-phenyl-1H-pyrazole
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 | 12 | 75 |
| 2 | Toluene | Triethylamine | 110 | 8 | 82 |
| 3 | Isopropanol | Sodium Acetate | 82 | 16 | 68 |
Table 2: Effect of Hydrazine Substituent on Reaction Outcome
| Hydrazine | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| Hydrazine Hydrate | Ethanol | 78 | 24 | 3-(3-chloropropyl)-1H-pyrazole | 65 |
| Methylhydrazine | Ethanol | 78 | 18 | Mixture of regioisomers | 70 (total) |
| Phenylhydrazine | Toluene | 110 | 8 | 3-(3-chloropropyl)-1-phenyl-1H-pyrazole | 82 |
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of a cellular signaling pathway by a pyrazole derivative.
Experimental Workflow
Caption: General experimental workflow for pyrazole synthesis.
Logical Relationship of Further Functionalization
Caption: Further functionalization of the chloropropyl side chain.
References
Application Notes and Protocols: The Role of 5-Chloro-1-pentyne in the Synthesis of Advanced Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-1-pentyne is a versatile bifunctional monomer that serves as a critical building block in the synthesis of advanced functional polymers.[1] Its unique structure, featuring a terminal alkyne and a primary alkyl chloride, offers a dual advantage for polymer chemists. The terminal alkyne group allows for polymerization through various techniques, including transition metal-catalyzed polymerization, to form the polymer backbone.[1] Simultaneously, the pendant chloropropyl group provides a reactive site for post-polymerization modification, enabling the introduction of a wide array of functional groups via nucleophilic substitution reactions. This dual functionality is instrumental in designing polymers with precisely tailored properties such as enhanced thermal stability, mechanical strength, chemical resistance, and specific functionalities for applications in functional coatings, adhesives, and advanced composite materials.[1]
These application notes provide a comprehensive overview of the utility of this compound in advanced polymer synthesis, including detailed experimental protocols for polymerization and post-polymerization functionalization, as well as illustrative data on the properties of the resulting polymers.
Key Applications
Polymers derived from this compound are promising candidates for a variety of high-performance applications:
-
Functional Coatings: The ability to introduce various functional groups onto the polymer backbone allows for the development of coatings with enhanced adhesion, scratch resistance, and anti-fouling properties.[1]
-
Advanced Adhesives: The reactive pendant groups can be utilized for cross-linking, leading to the formation of strong and durable adhesive materials.[1]
-
Biomaterials: Post-polymerization modification with bioactive molecules can yield biocompatible polymers for applications in drug delivery, tissue engineering, and medical implants.
-
Smart Materials: The incorporation of responsive functional groups can lead to the development of "smart" polymers that change their properties in response to external stimuli such as pH, temperature, or light.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of poly(this compound) and its functionalized derivatives. This data is intended to be illustrative of typical results that may be obtained.
Table 1: Polymerization of this compound
| Entry | Catalyst | Monomer/Catalyst Ratio | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | [Rh(nbd)Cl]₂/Et₃N | 50:1 | 12 | 85 | 15.2 | 1.25 |
| 2 | [Rh(nbd)Cl]₂/Et₃N | 100:1 | 12 | 92 | 28.9 | 1.18 |
| 3 | [Rh(nbd)Cl]₂/Et₃N | 200:1 | 24 | 95 | 55.4 | 1.15 |
Mn = Number-average molecular weight, PDI = Polydispersity index, determined by Gel Permeation Chromatography (GPC).
Table 2: Post-Polymerization Modification of Poly(this compound)
| Entry | Reagent | Reaction Time (h) | Degree of Functionalization (%) | Tg (°C) |
| 1 | Sodium Azide (NaN₃) | 24 | >95 | 45 |
| 2 | Benzylamine | 48 | 85 | 52 |
| 3 | Sodium thiophenolate | 24 | >95 | 38 |
Tg = Glass transition temperature, determined by Differential Scanning Calorimetry (DSC).
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization
This protocol describes a general procedure for the polymerization of this compound using a rhodium-based catalyst system.
Materials:
-
This compound (distilled before use)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)
-
Triethylamine (Et₃N) (distilled from CaH₂ before use)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent)
-
Standard Schlenk line apparatus and oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Catalyst and Co-catalyst Solutions:
-
Prepare a 10 mM stock solution of [Rh(nbd)Cl]₂ in anhydrous toluene.
-
Prepare a 1 M stock solution of triethylamine in anhydrous toluene.
-
-
Polymerization Reaction:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous toluene under an inert atmosphere.
-
Add the desired amount of this compound monomer to the flask.
-
Inject the triethylamine solution to achieve the desired monomer-to-amine ratio (e.g., 100:1).
-
Initiate the polymerization by injecting the rhodium catalyst solution to achieve the desired monomer-to-rhodium ratio (e.g., 100:1).
-
Allow the reaction to stir at a controlled temperature (e.g., 30°C) for the desired time (e.g., 12-24 hours).
-
-
Polymer Isolation:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at room temperature to a constant weight.
-
Characterization:
-
The molecular weight (Mn) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy. The disappearance of the acetylenic proton signal around 2.0 ppm in the ¹H NMR spectrum indicates successful polymerization.
Protocol 2: Post-Polymerization Modification: Azidation of Poly(this compound)
This protocol outlines the conversion of the pendant chloro groups to azide groups, which are versatile handles for further "click" chemistry modifications.
Materials:
-
Poly(this compound) (synthesized as per Protocol 1)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Reaction Setup:
-
Dissolve poly(this compound) in anhydrous DMF in a round-bottom flask.
-
Add an excess of sodium azide (e.g., 5-10 equivalents per chloro group).
-
Stir the reaction mixture at an elevated temperature (e.g., 60°C) for 24-48 hours under an inert atmosphere.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of deionized water.
-
Collect the crude polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or CH₂Cl₂).
-
Purify the polymer by dialysis against deionized water for 48 hours to remove residual salts and DMF.
-
Lyophilize the purified polymer solution to obtain the final azido-functionalized polymer.
-
Characterization:
-
Successful conversion to the azide can be confirmed by FTIR spectroscopy (appearance of a strong azide stretch around 2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene protons adjacent to the functional group).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and post-polymerization modification of poly(this compound).
Caption: Logical relationships in the synthesis of advanced polymers from this compound.
References
Functionalization of Molecules Using the Terminal Alkyne of 5-Chloro-1-pentyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-pentyne is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, materials science, and drug discovery.[1][2] Its structure, featuring a terminal alkyne and a primary alkyl chloride, allows for orthogonal functionalization, enabling the stepwise or simultaneous introduction of different molecular fragments.[1][2] The terminal alkyne participates in a variety of carbon-carbon bond-forming reactions, most notably Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] The alkyl chloride provides a handle for nucleophilic substitution reactions.[1] This unique combination of reactive sites makes this compound a powerful tool for the synthesis of complex molecules, polymers, and advanced materials.[2] This document provides detailed application notes and protocols for the functionalization of molecules utilizing the terminal alkyne of this compound.
Key Applications
The dual reactivity of this compound lends itself to a wide range of applications:
-
Drug Discovery and Medicinal Chemistry: The introduction of the pentynyl group can be a key step in the synthesis of pharmacologically active molecules, including kinase inhibitors.[5][6] The triazole ring formed via CuAAC is a common bioisostere for amide bonds, offering improved metabolic stability.
-
Bioconjugation: The "click" chemistry handle allows for the efficient and specific labeling of biomolecules, such as peptides and proteins, for various applications in chemical biology.
-
Polymer Chemistry: this compound can be used as a monomer in polymerization reactions, leading to the formation of functional polymers with reactive side chains that can be further modified.[2]
-
Materials Science: The rigid rod-like nature of the alkyne and the ability to form conjugated systems through Sonogashira coupling are exploited in the synthesis of organic electronic materials.
-
PET Radiotracer Synthesis: The pentynyl scaffold can be incorporated into molecules targeted for positron emission tomography (PET) imaging, with the alkyne serving as a site for the introduction of a radiolabel.[7][8][9]
Reaction Workflows
The functionalization of this compound can be approached through several key reaction pathways. The following diagrams illustrate the logical flow for these transformations.
Caption: Workflow for terminal alkyne functionalization.
Caption: Workflow for alkyl chloride functionalization.
Experimental Protocols
Sonogashira Coupling of this compound with Aryl Halides
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][10] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) |
| This compound | C5H7Cl | 102.56 | 1.2 |
| Aryl Iodide (e.g., Iodobenzene) | C6H5I | 204.01 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C6H5)3)4 | 1155.56 | 0.02 - 0.05 |
| Copper(I) Iodide | CuI | 190.45 | 0.05 - 0.10 |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | (C2H5)3N or ((CH3)2CH)2NH | 101.19 or 101.19 | 2.0 - 3.0 |
| Anhydrous Solvent (e.g., THF, Toluene) | - | - | - |
Protocol:
-
To a dry, inert-atmosphere flask, add the aryl iodide (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous, degassed solvent (e.g., THF or toluene, approximately 5-10 mL per mmol of aryl halide).
-
Add the amine base (e.g., triethylamine, 2.5 eq).
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Iodobenzene | Pd(PPh3)4 (3 mol%), CuI (6 mol%) | TEA | THF | 6 | 25 | 85-95 |
| 4-Iodoanisole | PdCl2(PPh3)2 (2 mol%), CuI (4 mol%) | DIPA | Toluene | 12 | 50 | 80-90 |
| 1-Bromonaphthalene | Pd(OAc)2 (5 mol%), PPh3 (10 mol%), CuI (10 mol%) | TEA | DMF | 24 | 80 | 70-80 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) |
| This compound | C5H7Cl | 102.56 | 1.0 |
| Organic Azide (e.g., Benzyl Azide) | C7H7N3 | 133.15 | 1.0 - 1.1 |
| Copper(II) Sulfate Pentahydrate | CuSO4·5H2O | 249.69 | 0.01 - 0.05 |
| Sodium Ascorbate | C6H7NaO6 | 198.11 | 0.05 - 0.20 |
| Solvent (e.g., t-BuOH/H2O, DMF, DMSO) | - | - | - |
Protocol:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.02 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-8 hours, and can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data Summary (Representative):
| Organic Azide | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl Azide | CuSO4 (2 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H2O | 2 | 25 | >95 |
| Phenyl Azide | CuI (5 mol%) | DMF | 4 | 25 | 90-98 |
| 1-Azidohexane | CuSO4 (1 mol%), Sodium Ascorbate (5 mol%) | DMSO | 1 | 25 | >95 |
Nucleophilic Substitution on the Chloride
The primary alkyl chloride of this compound is susceptible to nucleophilic attack by various nucleophiles, such as amines and thiols.
Reaction Scheme (with an amine):
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) |
| This compound | C5H7Cl | 102.56 | 1.0 |
| Amine (e.g., Piperidine) | C5H11N | 85.15 | 2.0 - 3.0 |
| Base (e.g., K2CO3, NaHCO3, or excess amine) | - | - | 1.5 - 2.0 |
| Solvent (e.g., Acetonitrile, DMF) | - | - | - |
Protocol:
-
To a solution of the amine (2.5 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and excess amine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Quantitative Data Summary (Representative):
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | K2CO3 | Acetonitrile | 12 | 80 | 85-95 |
| Morpholine | NaHCO3 | DMF | 18 | 70 | 80-90 |
| Thiophenol | K2CO3 | Ethanol | 6 | 60 | 90-98 |
Conclusion
This compound is a highly valuable and versatile building block for the functionalization of a wide array of molecules. Its orthogonal reactive handles, the terminal alkyne and the primary alkyl chloride, provide synthetic chemists with a powerful platform to construct complex molecular architectures. The protocols outlined in this document for Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and nucleophilic substitution provide a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this important molecule. The provided quantitative data serves as a guide for reaction optimization and planning.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, radiosynthesis, and evaluation of radiotracers for positron emission tomography imaging of stearoyl-CoA desaturase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiochemical Synthesis and Evaluation of 13N-Labeled 5-Aminolevulinic Acid for PET Imaging of Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Reactions Involving 5-Chloro-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key reactions involving 5-Chloro-1-pentyne, a versatile building block in organic synthesis. The protocols are designed to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development.
Introduction to this compound
This compound (CAS No: 14267-92-6) is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable precursor for a variety of chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing heterocycles. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₇Cl |
| Molecular Weight | 102.56 g/mol |
| Appearance | Clear colorless to light brown liquid |
| Boiling Point | 67-69 °C/145 mmHg (lit.) |
| Density | 0.968 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.444 (lit.) |
Safety Information: this compound is a highly flammable liquid and is irritating to the skin. Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is widely used to form carbon-carbon bonds and construct complex molecular architectures.
General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide. The reaction conditions can be optimized for specific substrates.
Experimental Protocol:
| Reagent/Parameter | Quantity/Condition | Notes |
| Aryl Iodide | 1.0 mmol, 1.0 equiv | |
| This compound | 1.2 mmol, 1.2 equiv | |
| PdCl₂(PPh₃)₂ | 0.02 mmol, 2 mol% | Other palladium catalysts can be used. |
| Copper(I) Iodide (CuI) | 0.04 mmol, 4 mol% | Co-catalyst. |
| Triethylamine (TEA) | 3.0 mmol, 3.0 equiv | Acts as both a base and a solvent. |
| Solvent (e.g., THF) | 5 mL | Anhydrous and deoxygenated. |
| Temperature | Room Temperature to 50 °C | Reaction progress should be monitored. |
| Reaction Time | 2-24 hours | Monitor by TLC or GC-MS. |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, deoxygenated solvent and triethylamine.
-
Add this compound dropwise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields: Yields for Sonogashira couplings are typically in the range of 70-95%, depending on the specific substrates and reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[3] This "click" reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.
General Protocol for CuAAC Reaction of this compound with an Organic Azide
This protocol outlines a general procedure for the synthesis of 1-(substituted)-4-(3-chloropropyl)-1H-1,2,3-triazoles.
Experimental Protocol:
| Reagent/Parameter | Quantity/Condition | Notes |
| Organic Azide | 1.0 mmol, 1.0 equiv | |
| This compound | 1.1 mmol, 1.1 equiv | |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.05 mmol, 5 mol% | Pre-catalyst. |
| Sodium Ascorbate | 0.1 mmol, 10 mol% | Reducing agent to generate Cu(I) in situ. |
| Solvent | t-BuOH/H₂O (1:1) or DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 1-12 hours | Monitor by TLC. |
Procedure:
-
In a round-bottom flask, dissolve the organic azide and this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Expected Yields: CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in many biologically active molecules and are often synthesized through the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Another common method involves the [3+2] cycloaddition of a diazo compound with an alkyne.[4]
Conceptual Protocol for Pyrazole Synthesis from this compound
While a specific, detailed protocol with quantitative data for the direct synthesis of a pyrazole from this compound and a diazo compound was not found in the immediate literature, a conceptual approach based on established methods is presented below. This would involve a copper-catalyzed cycloaddition of a diazoester with this compound.
Conceptual Experimental Protocol:
| Reagent/Parameter | Proposed Quantity/Condition | Notes |
| This compound | 1.0 mmol, 1.0 equiv | |
| Ethyl Diazoacetate | 1.2 mmol, 1.2 equiv | |
| Copper(I) Catalyst (e.g., CuI) | 0.05 mmol, 5 mol% | Other copper sources can be explored. |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous. |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic. |
| Reaction Time | 1-6 hours | Monitor by TLC. |
Conceptual Procedure:
-
To a solution of the copper catalyst in the anhydrous solvent under an inert atmosphere, add this compound.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting pyrazole derivative by column chromatography.
Expected Product and Characterization: The expected product would be an ethyl 5-(3-chloropropyl)-1H-pyrazole-3-carboxylate. Characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Reactions with 5-Chloro-1-pentyne
Welcome to our dedicated technical support center for troubleshooting Sonogashira reactions involving 5-chloro-1-pentyne. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific coupling reaction. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding or is showing very low yield. What are the primary reasons for this?
A1: The primary challenge with using this compound in a Sonogashira coupling is the low reactivity of the sp³-hybridized carbon-chlorine bond compared to the more commonly used sp²-hybridized aryl or vinyl halides.[1][2][3] The reactivity of halides in Sonogashira reactions generally follows the trend: I > OTf > Br >> Cl.[2][3] Several factors could be contributing to the failure or low yield of your reaction:
-
Inadequate Catalyst System: The catalyst system, including the palladium source and the phosphine ligand, may not be active enough to facilitate the oxidative addition of the alkyl chloride.[3][4][5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and may need to be more forcing than typical Sonogashira conditions for aryl halides.[6][7]
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Side Reactions: Undesired side reactions, such as the homocoupling of your terminal alkyne (Glaser coupling), may be consuming your starting material.[8][9][10]
Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this and how can I prevent it?
A2: This byproduct is likely the result of Glaser coupling, an oxidative homocoupling of terminal alkynes that is a common side reaction in copper-catalyzed Sonogashira reactions.[8][9][10] This occurs when the copper acetylide intermediate reacts with another molecule of the terminal alkyne in the presence of an oxidant (often adventitious oxygen). To minimize Glaser coupling:
-
Employ Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this side reaction.[8][11]
-
Use a Reducing Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can reduce the presence of oxygen, which promotes homocoupling.[12] Some protocols even suggest using a hydrogen/inert gas mixture to further suppress this side reaction.[12]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[13]
-
Lower the Amount of Copper Catalyst: If a copper co-catalyst is necessary, reducing its loading to the minimum effective amount can help.[13]
Q3: What are the recommended starting conditions for a Sonogashira reaction with a less reactive alkyl chloride like this compound?
A3: For a challenging substrate like this compound, you will likely need more robust conditions than those used for aryl iodides or bromides. Consider the following starting points:
-
Catalyst System: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand.[3][4][5] Examples include Pd(P(t-Bu)₃)₂ or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as XPhos or SPhos. N-heterocyclic carbene (NHC) ligands have also shown promise for coupling unactivated alkyl halides.[14][15]
-
Temperature: Higher reaction temperatures are often required for less reactive chlorides.[7][16] A starting point could be in the range of 80-120 °C, potentially using a sealed tube or microwave reactor.[7]
-
Solvent: A polar aprotic solvent like DMF, NMP, or dioxane may be necessary to facilitate the reaction and ensure solubility of all components.[7][17]
-
Base: A strong, non-nucleophilic base is often required. While amine bases like triethylamine or diisopropylamine are common, stronger bases such as Cs₂CO₃ or K₃PO₄ may be more effective for this substrate.[18]
Troubleshooting Guides
Problem: No Reaction or Low Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Switch to a more active palladium catalyst/ligand system. Consider bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or NHC ligands.[3][4][5][14] | Alkyl chlorides require a more electron-rich and sterically accessible palladium center for efficient oxidative addition.[3] |
| Insufficient Temperature | Increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling solvent or a sealed reaction vessel.[6][7] | The activation energy for the oxidative addition of alkyl chlorides is higher than for more reactive halides.[3] |
| Inappropriate Solvent | Screen different solvents. Polar aprotic solvents like DMF, DMSO, or NMP can be effective.[17][19] | The solvent needs to solubilize all reaction components and can influence catalyst activity.[17] |
| Base is Too Weak | Change to a stronger base. If using an amine base, consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄.[18] | A stronger base may be required to efficiently deprotonate the terminal alkyne and facilitate the catalytic cycle. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and dry. Use freshly distilled solvents and high-purity reagents. | Impurities, particularly water and oxygen, can deactivate the catalyst. |
Problem: Predominant Homocoupling (Glaser Product)
| Potential Cause | Troubleshooting Step | Rationale |
| Copper-Catalyzed Homocoupling | Switch to a copper-free Sonogashira protocol.[11] | The copper co-catalyst is directly involved in the mechanism of Glaser coupling.[9][10] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[12] | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[12] |
| High Alkyne Concentration | Add the terminal alkyne to the reaction mixture via syringe pump over an extended period. | Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling side reaction. |
| Excessive Copper Loading | If copper is essential, reduce the amount of CuI to the lowest effective catalytic amount (e.g., 1-5 mol%).[13] | Lowering the concentration of the copper catalyst can reduce the rate of the undesired homocoupling pathway. |
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Halide with this compound (Adaptable)
This protocol is a starting point and may require optimization for your specific aryl halide.
-
Reaction Setup: To a dry Schlenk tube or sealed reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.05 eq)), and copper(I) iodide (0.025 eq, if using a copper-catalyzed protocol).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., diisopropylamine, 7.0 eq).[2]
-
Alkyne Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Et₂O), and filter through a pad of Celite®, washing with the same solvent. The filtrate can then be washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting failed Sonogashira reactions.
Key Reaction Parameters Relationship
Caption: Interdependencies of key parameters in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
- 17. books.lucp.net [books.lucp.net]
- 18. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction yield for the synthesis of 5-Chloro-1-pentyne
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Chloro-1-pentyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and effective starting material for the synthesis of this compound is 4-pentyn-1-ol.[1]
Q2: What is the expected yield for the synthesis of this compound from 4-pentyn-1-ol?
A2: Following a standard protocol, a reaction yield of approximately 88.2% can be expected.[1]
Q3: What are the key reagents used in the conversion of 4-pentyn-1-ol to this compound?
A3: The key reagents are methanesulfonyl chloride and triethylamine in a suitable solvent like o-chlorotoluene.[1]
Q4: What are the general physical properties of this compound?
A4: this compound is a clear, colorless to light brown liquid.[1][2] It is highly flammable and has a boiling point of 113°C.[1]
Q5: What are the primary uses of this compound in research and development?
A5: this compound is utilized in the synthesis of various compounds, including 5-chloro-2-trimethylstannyl-1-pentene and pyrazoles through copper-catalyzed reactions.[1][3][4] It serves as a versatile building block in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am experiencing a significantly lower yield than the expected 88.2%. What are the potential causes and how can I improve it?
A: Low yield can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Moisture in Reaction: The presence of water can hydrolyze methanesulfonyl chloride, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reagent Quality: The purity of reactants is crucial. Use freshly distilled or high-purity 4-pentyn-1-ol, triethylamine, and methanesulfonyl chloride.
-
Inadequate Temperature Control: The reaction temperature should be strictly maintained between 15-20°C during the addition of methanesulfonyl chloride.[1] Higher temperatures can lead to side reactions, while lower temperatures may slow down the reaction rate.
-
Insufficient Reaction Time: After the addition of methanesulfonyl chloride, ensure the reaction is stirred for at least 30 minutes to go to completion.[1] The subsequent heating step should be maintained at 90°C for 2 hours to ensure the conversion of the intermediate.[1]
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows impurities after purification. What are the likely side products and how can I minimize them?
A: Impurities can arise from side reactions or incomplete reactions.
-
Unreacted Starting Material: The presence of 4-pentyn-1-ol in the final product indicates an incomplete reaction. Consider increasing the reaction time or ensuring the molar equivalents of the reagents are correct.
-
Formation of Elimination Products: Under basic conditions (triethylamine), elimination reactions can occur, leading to the formation of dienes. Ensure the temperature is well-controlled to minimize this side reaction.
-
By-products from Reagents: Triethylamine and methanesulfonyl chloride can form by-products that need to be removed by washing the reaction mixture with water.[1]
Issue 3: Reaction Stalls or is Incomplete
Q: My reaction does not seem to go to completion, even after the recommended reaction time. What could be the problem?
A: A stalled reaction can be frustrating. Here are a few things to check:
-
Poor Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction of the reactants.
-
Reagent Degradation: Methanesulfonyl chloride is sensitive to moisture and can degrade over time. Use a fresh bottle or a properly stored one.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of methanesulfonyl chloride or triethylamine will result in an incomplete reaction.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-pentyn-1-ol | [1] |
| Reagents | Methanesulfonyl chloride, Triethylamine | [1] |
| Solvent | o-chlorotoluene | [1] |
| Reaction Temperature (Addition) | 15-20 °C | [1] |
| Reaction Temperature (Heating) | 90 °C | [1] |
| Reaction Time | 2.5 hours (total) | [1] |
| Reported Yield | 88.2% | [1] |
Experimental Protocol
A detailed methodology for the synthesis of this compound from 4-pentyn-1-ol is as follows:[1]
-
Initial Setup: Cool the reaction system to 15°C.
-
Addition of Reactants: With stirring, add 540 g (6.42 mol) of 4-pentyn-1-ol and 682 g (6.74 mol) of triethylamine to 975 g (7.70 mol) of o-chlorotoluene.
-
Addition of Methanesulfonyl Chloride: Slowly add 772 g (6.74 mol) of methanesulfonyl chloride dropwise over a period of 2 hours, ensuring the internal temperature is maintained between 15-20°C.
-
Initial Reaction: Once the addition is complete, continue stirring for 30 minutes.
-
Heating: Heat the reaction mixture to 90°C and stir continuously at this temperature for 2 hours.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Workup: Wash the reaction mixture with water to remove triethylamine and methanesulfonyl chloride-derived by-products.
-
Isolation: Separate the organic phase and dry it with magnesium sulfate. The resulting organic phase contains this compound.
-
Purification: The product can be further purified by distillation, taking advantage of the boiling point difference between o-chlorotoluene (159°C) and this compound (113°C).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Technical Support Center: Reactions with 5-Chloro-1-pentyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-pentyne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Sonogashira coupling reactions?
A1: The most prevalent side reaction is the homocoupling of this compound, often referred to as Glaser, Eglinton, or Hay coupling. This reaction leads to the formation of a symmetrical 1,3-diyne dimer. This process is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, which is often atmospheric oxygen.
Q2: Can the chloroalkyl chain of this compound participate in side reactions?
A2: Yes, the chloroalkyl chain can lead to other side products, primarily through two pathways:
-
Intramolecular Cyclization: Under basic conditions, the terminal alkyne can be deprotonated, and the resulting acetylide can undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of cyclic products.
-
Elimination Reactions: The use of strong bases can promote the elimination of HCl from the chloroalkyl chain, resulting in the formation of an alkene. The likelihood of elimination versus substitution reactions depends on the strength and steric hindrance of the base, as well as the reaction temperature.
Q3: How can I minimize the formation of the homocoupled diyne byproduct?
A3: Minimizing homocoupling, or Glaser coupling, is crucial for improving the yield of the desired cross-coupled product. Key strategies include:
-
Strict exclusion of oxygen: Performing the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon) is critical. This involves using degassed solvents and reagents.
-
Copper-free conditions: Employing a copper-free Sonogashira protocol is a direct method to avoid this side reaction.[1]
-
Use of a reducing atmosphere: Introducing a dilute hydrogen atmosphere (mixed with an inert gas like nitrogen or argon) has been shown to significantly reduce homocoupling.
-
Slow addition of the alkyne: Adding this compound slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during reactions with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of a high molecular weight byproduct, likely the homocoupled diyne, is observed. | 1. Presence of oxygen in the reaction. 2. Use of a copper(I) co-catalyst. 3. High concentration of this compound. | 1. Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Ar or N₂). 2. Switch to a copper-free Sonogashira protocol. 3. Add this compound to the reaction mixture slowly via a syringe pump. |
| Formation of an isomeric product with a mass corresponding to the desired product. | Intramolecular cyclization of the this compound starting material or the coupled product. | 1. Use a milder, non-nucleophilic base. 2. Lower the reaction temperature. 3. Consider protecting the terminal alkyne if the reaction conditions are harsh. |
| Low yield of the desired product and presence of low molecular weight byproducts. | Elimination of HCl from the alkyl chain, especially when using strong or bulky bases at elevated temperatures. | 1. Use a weaker, less sterically hindered base (e.g., triethylamine instead of a stronger base). 2. Perform the reaction at a lower temperature. |
| Complex mixture of products. | A combination of homocoupling, cyclization, and elimination reactions. | 1. Prioritize the exclusion of oxygen and consider a copper-free protocol to address homocoupling first. 2. Optimize the base and temperature to minimize cyclization and elimination. A thorough optimization of reaction conditions (solvent, base, temperature, catalyst loading) is recommended. |
Reaction Pathways and Side Reactions
The following diagrams illustrate the desired Sonogashira coupling pathway and the common competing side reactions.
Caption: Main reaction pathways for this compound.
Experimental Protocols
While specific protocols should be optimized for each unique reaction, a general procedure for a copper-free Sonogashira coupling to minimize homocoupling is provided below.
General Protocol for Copper-Free Sonogashira Coupling of this compound:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Reagent Addition: To the stirred solution, add this compound (1.1-1.5 equiv.) dropwise over a period of time using a syringe pump.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or a mild aqueous acid to remove the amine salt. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to isolate the desired cross-coupled product.
References
Technical Support Center: Purification of 5-Chloro-1-pentyne and its Derivatives
Welcome to the technical support center for the purification of 5-chloro-1-pentyne and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method. It is a colorless to light yellow liquid with a pungent odor. Key properties are summarized in the table below.[1][2] Its volatility and miscibility should be carefully considered when planning distillation and extraction procedures.
| Property | Value |
| Molecular Formula | C₅H₇Cl |
| Molecular Weight | 102.56 g/mol [2] |
| Boiling Point | 113 °C (at atmospheric pressure) |
| Boiling Point (Reduced Pressure) | 67-69 °C at 145 mmHg[1] |
| Density | 0.968 g/mL at 25 °C |
| Refractive Index | 1.444 (at 20°C) |
| Solubility | Not miscible in water.[3] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. |
Q2: What are the most common impurities in crude this compound?
A2: Impurities in this compound typically arise from its synthesis, which often involves the reaction of an acetylide with a dihaloalkane (e.g., 1-bromo-3-chloropropane).[4] Potential impurities include:
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Unreacted starting materials: 1-bromo-3-chloropropane or other precursors.
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Solvent residues: Depending on the synthesis and workup, residual solvents may be present.
-
Side-products: These can include di-alkylation products or products of elimination reactions. If sodium amide is used as the base, residual ammonia may also be present.[5][6]
-
Polymerization products: Alkynes can be susceptible to polymerization, especially when heated.[7][8]
-
Hydrolysis products: During aqueous workup, the terminal alkyne can potentially undergo hydration, or the alkyl halide may be susceptible to hydrolysis, although this is less common under typical conditions.
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Fractional Distillation: This is the most common and effective method for purifying liquid this compound, especially for removing impurities with different boiling points.[9][10] Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is often preferred to prevent potential decomposition or polymerization.
-
Flash Column Chromatography: For removing non-volatile impurities or closely related byproducts, flash chromatography on silica gel is a viable option.[11][12] A non-polar mobile phase is typically used.
-
Liquid-Liquid Extraction: This is a useful initial purification step to remove water-soluble impurities, such as salts from the reaction workup.
Q4: How can I purify solid derivatives of this compound?
A4: For solid derivatives, recrystallization is the primary method of purification. The key is to select an appropriate solvent or solvent system where the derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems for recrystallization include hexane/ethyl acetate and ethanol.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Components | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Column flooding.[14][15] | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.- If the column floods (fills with liquid), reduce the heating rate until the liquid drains back into the distilling flask, then resume heating at a gentler rate.[15] |
| Product is Contaminated with a Higher-Boiling Impurity | - Bumping of the liquid in the distillation flask.- Distillation temperature was too high. | - Use a stir bar or boiling chips to ensure smooth boiling.- Carefully monitor the head temperature and collect fractions within the expected boiling range. |
| Product is Lost in the Vacuum Trap | - The compound is too volatile under the applied vacuum. | - Reduce the vacuum level (increase the pressure).- Use a cold trap with a more efficient cooling mixture (e.g., dry ice/acetone).- Consider distillation at atmospheric pressure if the compound is thermally stable at its boiling point. |
| Product Decomposes or Polymerizes in the Distillation Pot | - The distillation temperature is too high.- Presence of acidic or basic impurities that catalyze decomposition. | - Use vacuum distillation to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Spots Overlap on TLC) | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A good starting point for nonpolar compounds like this compound is a mixture of hexanes and ethyl acetate.[11][16] An Rf value of 0.25-0.35 for the target compound on TLC is often ideal for good separation on a column.[17] |
| Compound is Stuck on the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexanes and gradually add ethyl acetate. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of the eluent. Start with a less polar solvent system. |
| Tailing of Spots | - The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).- Column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Use a larger column or load less sample. |
Recrystallization (for solid derivatives)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was used).- The compound has "oiled out" instead of crystallizing. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- If the compound oils out, try redissolving the oil in a small amount of hot solvent and cooling more slowly. Alternatively, try a different recrystallization solvent.[13] |
| Low Recovery of Product | - Too much solvent was used.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
| Colored Impurities in the Final Product | - The impurity co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify liquid this compound from less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Stir bar or boiling chips
-
Vacuum source and gauge (optional, but recommended)
Procedure:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.
-
If performing a vacuum distillation, connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 145 mmHg).[1]
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (67-69 °C at 145 mmHg), switch to a clean receiving flask to collect the main product fraction.[1]
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.
-
Stop the heating and allow the apparatus to cool before dismantling.
Flash Column Chromatography of this compound
Objective: To purify this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp or a suitable stain for visualization
Procedure:
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent. A good starting point is a 95:5 mixture of hexanes:ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Pack the Column: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the Separation: Monitor the elution of the product by TLC analysis of the collected fractions. Combine the fractions containing the pure product.
-
Remove the Solvent: Evaporate the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the product's volatility; use a low bath temperature and reduced pressure.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. organic chemistry - Alkyne formation from vicinal dihalide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Purification [chem.rochester.edu]
- 10. Purification by Fractional distillation/crystallisation (Self Evaluation) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chromatography [chem.rochester.edu]
- 17. How to set up and run a flash chromatography column. [reachdevices.com]
managing the stability and storage of 5-Chloro-1-pentyne
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the stability and storage of 5-Chloro-1-pentyne.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored under controlled conditions. It is a flammable liquid and sensitive to air.[1][2] Key storage recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) or store in a cool, dark place (<15°C).[1][3][4] | Minimizes decomposition and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Keep in a tightly closed container.[1][5][6] | Prevents evaporation and exposure to air and moisture. |
| Location | Store in a dry, cool, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][6] | Reduces fire hazard and prevents thermal decomposition. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and heavy metal powders.[6][7] | Avoids potentially hazardous and explosive reactions. |
Q2: What are the primary hazards associated with this compound?
A2: this compound is a highly flammable liquid and vapor that can cause skin irritation.[2][4][5] The primary hazards are outlined below.
| Hazard | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor with a low flash point.[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1][5][6] |
| Reactivity | Can react exothermically with strong oxidizing agents and strong bases.[6] As a terminal alkyne, it can form explosive metal acetylides with certain heavy metal ions (e.g., copper(I), silver). | Avoid contact with incompatible materials. Take care during reactions involving metals. |
| Health Hazards | Causes skin irritation.[2][5] May cause eye and respiratory irritation. | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[5] |
Q3: What are the potential decomposition pathways for this compound?
-
Polymerization: Terminal alkynes can undergo polymerization, which may be initiated by heat, light, or impurities.[5]
-
Reaction with Incompatible Materials: Contact with strong bases can lead to dehydrohalogenation. Reactions with strong oxidizing agents can be vigorous and exothermic.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, potentially releasing irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Product Yield in a Reaction
| Possible Cause | Suggested Solution |
| Degraded this compound | Confirm the purity of the starting material using techniques like NMR or GC-MS. If necessary, purify the compound before use. |
| Inhibition by Polymerization | Consider adding a radical inhibitor to the reaction mixture if polymerization is a suspected side reaction. |
| Incorrect Reaction Conditions | Re-verify the reaction temperature, pressure, and stoichiometry. Ensure all reagents are of the appropriate quality. |
Issue 2: Formation of Insoluble Material in the Reaction Mixture
| Possible Cause | Suggested Solution |
| Polymerization of this compound | This is a common issue with terminal alkynes. Lowering the reaction temperature or using a more dilute solution may help. |
| Precipitation of Metal Acetylides | If using metal catalysts (e.g., copper, silver), the formation of insoluble and potentially explosive acetylide salts can occur. Ensure proper reaction setup and avoid prolonged exposure to the metal catalyst. |
Issue 3: Unexpected Side Products
| Possible Cause | Suggested Solution |
| Homocoupling (Glaser Coupling) | In copper-catalyzed reactions, the homocoupling of the terminal alkyne can be a significant side reaction. This can be minimized by using a reducing agent, such as sodium ascorbate, to maintain the copper in the Cu(I) oxidation state. |
| Isomerization | Under certain conditions (e.g., presence of a strong base), the terminal alkyne may isomerize to an internal alkyne. Careful control of the reaction pH and temperature is crucial. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under specific storage conditions.
Objective: To determine the degradation rate of this compound under defined temperature and atmospheric conditions.
Materials:
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This compound
-
Inert gas (Argon or Nitrogen)
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Sealed vials
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Temperature-controlled storage chamber (e.g., oven, refrigerator)
-
Analytical instrument for purity assessment (e.g., GC-MS, HPLC, NMR)
-
Internal standard for quantitative analysis
Procedure:
-
Aliquots of a single batch of this compound are placed into several vials.
-
A known amount of a suitable internal standard is added to each vial.
-
The vials are purged with an inert gas and sealed.
-
A baseline sample (T=0) is analyzed immediately to determine the initial purity.
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The remaining vials are placed in the temperature-controlled storage chamber at the desired temperature.
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), a vial is removed from storage.
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The sample is brought to room temperature and analyzed to determine the purity of this compound relative to the internal standard.
-
The percentage degradation is calculated for each time point.
Data Analysis: The results should be tabulated and plotted as the percentage of this compound remaining versus time. This will provide a stability profile under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Storage and handling decision logic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne-enabled methods for metathesis polymer synthesis [morressier.com]
- 4. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Methodologies for Preventing Homocoupling of 5-Chloro-1-pentyne in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of homocoupling (Glaser coupling) encountered during cross-coupling reactions of 5-Chloro-1-pentyne. The formation of the undesired byproduct, 1,10-dichloro-2,4-decadiyne, can significantly reduce the yield of the desired product and complicate purification. The following sections offer strategies and optimized protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions, and why is it a problem?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is an oxidative dimerization of a terminal alkyne.[1][2] In the case of this compound, it reacts with itself to form 1,10-dichloro-2,4-decadiyne. This side reaction is problematic as it consumes the starting alkyne, lowering the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary drivers for the homocoupling of terminal alkynes are the presence of a copper(I) co-catalyst and an oxidizing agent, most commonly molecular oxygen from the air.[1][3] Traditional Sonogashira coupling conditions, which utilize a palladium catalyst and a copper(I) salt, are particularly susceptible to this side reaction.[1]
Q3: What are the main strategies to prevent or minimize the homocoupling of this compound?
A3: Several effective strategies can be employed:
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Copper-Free Conditions: The most direct method is to utilize a copper-free Sonogashira protocol. Numerous methodologies have been developed that avoid the use of a copper co-catalyst, thereby inhibiting the primary pathway for Glaser coupling.[1][4]
-
Strict Inert Atmosphere: Rigorously excluding oxygen is critical. This involves using degassed solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
-
Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[5]
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can maintain a low concentration of the alkyne, which kinetically disfavors the bimolecular homocoupling reaction.[6]
-
Optimization of Ligands and Base: The choice of phosphine ligands for the palladium catalyst and the base used in the reaction can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Bulky, electron-rich phosphine ligands often promote the desired reaction.[3] The use of inorganic bases like potassium carbonate or cesium carbonate instead of amines can also be beneficial.[1]
Q4: Can homocoupling occur even after the reaction is complete?
A4: Yes, homocoupling can occur during the workup procedure when the reaction mixture is exposed to air, especially if residual copper catalyst is present.[5] It is advisable to quench the reaction and remove or passivate the copper catalyst before exposure to air.
Troubleshooting Guide: Persistent Homocoupling of this compound
This guide provides a systematic approach to troubleshoot and resolve persistent issues with homocoupling.
Problem: Significant formation of 1,10-dichloro-2,4-decadiyne is observed by TLC, GC-MS, or NMR analysis.
Initial Checks:
-
Inert Atmosphere:
-
Action: Ensure all solvents and liquid reagents were thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Action: Verify that the reaction vessel was properly purged (e.g., by evacuating and backfilling with argon or nitrogen multiple times) and maintained under a positive pressure of inert gas.
-
-
Reagent Purity:
-
Action: Check the purity of the copper(I) iodide (CuI). If it has a greenish or bluish tint, it may be oxidized to Cu(II) and should be purified or replaced.
-
Action: Use freshly distilled amine bases, as they can oxidize over time.
-
Advanced Troubleshooting Strategies:
If initial checks do not resolve the issue, consider the following modifications to your protocol.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Enhanced Efficiency in 5-Chloro-1-pentyne Couplings
Welcome to the Technical Support Center for optimizing your 5-Chloro-1-pentyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and comparative data to improve the efficiency and success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is giving low to no yield. What are the first things I should check?
A1: When encountering low or no product formation, a systematic review of your reaction setup is crucial. The primary suspects are often related to catalyst activity, reagent purity, and the reaction atmosphere.[1]
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the undesired homocoupling of your alkyne (Glaser coupling) and deactivation of the palladium catalyst.[2] Ensure your entire apparatus is properly purged with an inert gas (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[2]
-
Catalyst Integrity: Palladium(0) catalysts can be sensitive to air and moisture. Using a freshly opened bottle of your palladium catalyst or an air-stable precatalyst is recommended. The copper(I) co-catalyst (typically CuI) can also degrade over time; using a fresh source is advisable.[1]
-
Reagent Purity: Impurities in your this compound, aryl/vinyl halide, or base can poison the catalyst. Ensure all reagents are of high purity. The amine base, if used, should be dry.[3]
Q2: I'm observing a significant amount of a side product that appears to be a dimer of this compound. What is happening and how can I prevent it?
A2: You are likely observing alkyne homocoupling, also known as Glaser coupling. This is a common side reaction in Sonogashira couplings and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2] This side reaction consumes your starting material and complicates purification.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction.[2]
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. While this may sometimes require higher reaction temperatures or more specialized ligands, it completely eliminates the primary pathway for Glaser coupling.[4][5]
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of homocoupling.
Q3: Can the chloroalkyl group of this compound interfere with the coupling reaction?
A3: The chloroalkyl group is generally stable under typical Sonogashira conditions. However, under forcing conditions (e.g., very high temperatures, prolonged reaction times, or with highly reactive catalyst systems), there is a possibility of side reactions. The primary coupling reaction should occur at the terminal alkyne, as the C(sp)-H bond is significantly more reactive in the Sonogashira catalytic cycle than the C(sp3)-Cl bond.
Q4: Which type of palladium catalyst is best for coupling this compound?
A4: The optimal palladium catalyst can depend on the specific coupling partner (aryl iodide, bromide, chloride, or triflate). However, some general guidelines apply:
-
For Aryl Iodides and Bromides: Standard palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[6]
-
For Aryl Chlorides: These are less reactive and typically require more sophisticated catalyst systems. Catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often give better results.[7]
-
Copper-Free Systems: These often utilize palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine ligands.[4]
A logical workflow for selecting a catalyst is presented below.
Caption: Catalyst selection workflow for this compound couplings.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. Consider using a robust, air-stable palladium precatalyst. | Catalysts, especially Pd(0) species, can degrade upon exposure to air and moisture, leading to a loss of catalytic activity.[1] |
| Oxygen Contamination | Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw or sparging with inert gas). Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction. | Oxygen promotes the oxidative homocoupling of the alkyne and can deactivate the Pd(0) catalyst.[2] |
| Impure Reagents | Purify starting materials if their quality is uncertain. Ensure the amine base is dry. | Impurities can act as catalyst poisons, inhibiting the catalytic cycle. Water in the amine base can also affect the reaction.[3] |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive halides like aryl chlorides, higher temperatures may be necessary. | The oxidative addition step is often the rate-limiting step and can be accelerated by heating.[8] |
| Inappropriate Base | Ensure an adequate excess of a suitable amine base (e.g., triethylamine, diisopropylamine) is used. For copper-free systems, consider inorganic bases like K₂CO₃ or Cs₂CO₃. | The base is required to deprotonate the terminal alkyne to form the reactive acetylide species.[6] |
Issue 2: Significant Homocoupling (Glaser Coupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Improve inert atmosphere techniques (see above). | Homocoupling is an oxidative process catalyzed by copper(I) and oxygen.[2] |
| High Copper Concentration | Reduce the loading of the copper(I) co-catalyst. | While catalytic, excess copper can accelerate the rate of homocoupling. |
| Slow Cross-Coupling | Optimize conditions to accelerate the desired cross-coupling (e.g., change ligand, increase temperature). | If the Sonogashira coupling is slow, the competing homocoupling pathway can become more prominent. |
| Copper-Catalyzed Pathway | Switch to a copper-free Sonogashira protocol. | This eliminates the essential co-catalyst for the Glaser coupling side reaction.[4][5] |
Data Presentation: Catalyst System Comparison for Terminal Alkyne Coupling
While specific data for this compound is limited in the literature, the following table provides a general comparison of catalyst systems for Sonogashira couplings of terminal alkynes with various aryl halides. These can be used as a starting point for optimization.
| Catalyst System | Aryl Halide | Typical Conditions | Advantages | Disadvantages |
| Pd(PPh₃)₄ / CuI | Aryl Iodide/Bromide | Et₃N or DIPA, THF or DMF, RT to 60 °C | Readily available, effective for reactive halides.[6] | Prone to homocoupling, less effective for aryl chlorides.[2] |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodide/Bromide | Et₃N or DIPA, THF or DMF, RT to 80 °C | More air-stable than Pd(PPh₃)₄.[9] | Similar limitations to Pd(PPh₃)₄ regarding homocoupling and aryl chlorides. |
| Pd(OAc)₂ / Ligand | Aryl Bromide/Chloride | K₂CO₃ or Cs₂CO₃, Dioxane or Toluene, 80-120 °C | Copper-free (no Glaser coupling), can couple less reactive halides.[4] | Requires specialized ligands, may need higher temperatures. |
| Pd₂(dba)₃ / Ligand | Aryl Bromide/Chloride | K₂CO₃ or Cs₂CO₃, Dioxane or Toluene, 80-120 °C | Highly active catalyst source for challenging substrates.[4] | Air-sensitive, requires careful handling. |
Ligands for Aryl Chlorides often include bulky, electron-rich phosphines like XPhos, SPhos, or RuPhos.
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for Sonogashira coupling.
General Protocol for Copper-Free Sonogashira Coupling of this compound
This protocol is suitable for situations where homocoupling is a significant issue.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium source and the phosphine ligand.
-
Add the base and the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Add the aryl halide and this compound.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as described in the copper-catalyzed protocol.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of 5-Chloro-1-pentyne: A Technical Support Guide on Solvent Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the impact of solvent choice on the reactivity of 5-Chloro-1-pentyne. This guide, presented in a user-friendly question-and-answer format, addresses common experimental challenges and offers insights into optimizing reaction outcomes.
This compound is a versatile bifunctional molecule, featuring a terminal alkyne and a primary alkyl chloride. This unique structure allows for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and metal-catalyzed couplings. However, the choice of solvent can dramatically influence the reaction pathway, leading to desired products, unwanted byproducts, or sluggish reactions. This guide aims to demystify these solvent effects and provide actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound giving a low yield?
A1: Low yields in nucleophilic substitution reactions are often attributable to suboptimal solvent selection, which can either reduce the nucleophilicity of your reagent or promote competing side reactions.
-
Solvent Effects on Nucleophilicity: Polar protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophilic carbon of this compound. This effect is particularly pronounced for small, hard nucleophiles.
-
Competing Elimination (E2) Reactions: The use of a strong, sterically hindered base as a nucleophile, especially in a polar protic solvent, can favor the E2 elimination pathway, leading to the formation of enynes instead of the desired substitution product.
Troubleshooting Tip: For SN2 reactions, switching to a polar aprotic solvent such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (CH3CN) is highly recommended. These solvents do not solvate anions as strongly, thereby enhancing the nucleophilicity of the reacting species.
Q2: I am observing the formation of an unexpected byproduct in my reaction. What could be the cause?
A2: Unforeseen byproducts often arise from the dual reactivity of this compound and can be influenced by the solvent.
-
Intramolecular Cyclization: In the presence of a base, the terminal alkyne can be deprotonated. The resulting acetylide can then act as an internal nucleophile, attacking the electrophilic carbon bearing the chloride to form a cyclic product. The polarity and coordinating ability of the solvent can influence the rate of this side reaction.
-
Solvent Participation: In some cases, the solvent itself or impurities within it (e.g., water) can act as a nucleophile, leading to undesired ether or alcohol byproducts.
Troubleshooting Tip: To minimize intramolecular cyclization, consider using a less basic nucleophile or performing the reaction at a lower temperature. To avoid solvent participation, ensure you are using a dry, inert solvent, particularly when working with highly reactive nucleophiles.
Troubleshooting Guide: Solvent Choice for Key Reactions
The following table summarizes general recommendations for solvent selection in common reactions involving this compound. Please note that optimal conditions may vary depending on the specific nucleophile, base, and catalyst used.
| Reaction Type | Recommended Solvents | Rationale & Common Issues |
| Nucleophilic Substitution (SN2) | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. In protic solvents, expect lower yields due to nucleophile solvation and potential for competing E2 elimination. |
| Williamson Ether Synthesis | THF, DMF | These polar aprotic solvents are ideal for the SN2 mechanism of this reaction. Using the parent alcohol of the alkoxide as a solvent is also common but may be less efficient. |
| N-Alkylation of Amines | Acetonitrile, DMF | These solvents effectively facilitate the SN2 reaction between the amine and the alkyl chloride. The choice may depend on the solubility of the specific amine. |
| Sonogashira Coupling | Toluene, THF, 1,4-Dioxane (often with an amine co-solvent/base like triethylamine) | The choice of a nonpolar or moderately polar aprotic solvent is typical. Solvent selection can impact catalyst activity and solubility of reactants. |
| Base-Mediated Cyclization | DMSO, NMP | Highly polar aprotic solvents are often used to facilitate these reactions, which may proceed through an initial deprotonation of the terminal alkyne. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2)
-
To a solution of the nucleophile (1.1 equivalents) in anhydrous polar aprotic solvent (e.g., DMF, 0.5 M), add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Williamson Ether Synthesis
-
In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., THF).
-
Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C to form the alkoxide.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound (1.0 equivalent) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to 0 °C and carefully quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by distillation or column chromatography.
Visualizing Reaction Pathways
The choice of solvent and reaction conditions can direct the reactivity of this compound down different pathways. The following diagram illustrates the competition between nucleophilic substitution (SN2) and base-induced elimination (E2).
The following workflow provides a logical approach to troubleshooting common issues encountered when working with this compound.
strategies to minimize decomposition of 5-Chloro-1-pentyne during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize the decomposition of 5-chloro-1-pentyne during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition pathways for this compound are base-induced isomerization and potential radical-mediated reactions.
-
Base-Induced Isomerization: In the presence of bases, the terminal alkyne can isomerize to more stable internal alkynes or allenes. This is a common side reaction for terminal alkynes.
-
Radical Reactions: As a haloalkane, this compound can be susceptible to radical-initiated side reactions, particularly under thermal or photochemical stress.[1]
Q2: What are the signs of this compound decomposition in my reaction?
A2: Signs of decomposition include:
-
Low yields of the desired product.
-
Formation of unexpected side products , which may be isomers of your target molecule.
-
A change in the color of the reaction mixture, potentially indicating polymerization or complex side reactions.
-
Difficulty in purifying the final product due to the presence of multiple, closely related impurities.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to store it under the following conditions:
-
Refrigeration: Store at 2-8°C.[2]
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent air-sensitive reactions.
-
Tightly Sealed Container: Use a tightly sealed container to prevent exposure to moisture and air.
-
Away from Incompatibles: Keep it away from strong bases and oxidizing agents.[3]
Troubleshooting Guides
This section provides structured guidance to address common issues encountered during reactions involving this compound.
Issue 1: Low Yield and/or Formation of Isomeric Impurities
Low yields and the presence of isomers often point towards base-induced decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and isomerization.
Detailed Strategies:
| Strategy | Description | Key Considerations |
| Minimize Base Strength | Strong bases are a primary cause of alkyne isomerization. If your protocol uses a strong base, consider alternatives. | For reactions like Sonogashira couplings, weaker organic amines (e.g., triethylamine, diisopropylethylamine) are often sufficient.[4] |
| Non-Basic/Copper-Free Conditions | For certain reactions, particularly Sonogashira couplings, protocols exist that avoid strong bases and even the copper(I) co-catalyst, which can also promote side reactions.[4][5] | These methods can reduce both isomerization and alkyne homocoupling (Glaser coupling).[6] |
| Temperature Control | Higher temperatures can accelerate decomposition pathways. | Run reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor your reaction closely. |
| Reaction Time Optimization | Prolonged exposure to reaction conditions can lead to increased decomposition. | Use TLC or GC to monitor the reaction's progress and stop it as soon as the starting material is consumed. |
| Protecting Group Strategy | For multi-step syntheses where the terminal alkyne needs to be preserved through harsh conditions, consider using a protecting group. | Silyl protecting groups (e.g., TMS, TIPS) are commonly used for terminal alkynes and can be removed under mild conditions. |
Issue 2: Significant Formation of Homocoupling Byproducts (Glaser Coupling) in Sonogashira Reactions
The formation of a symmetrical 1,3-diyne is a common side reaction in Sonogashira couplings, primarily driven by the copper(I) co-catalyst in the presence of oxygen.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Detailed Strategies:
| Strategy | Description | Key Considerations |
| Strict Inert Atmosphere | Oxygen is a key promoter of Glaser coupling.[6] | Use standard techniques such as freeze-pump-thaw cycles for solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Degassed Reagents | Solvents and liquid reagents can contain dissolved oxygen. | Degas all liquids before use by sparging with an inert gas or by the freeze-pump-thaw method. |
| Copper-Free Conditions | Several Sonogashira protocols have been developed that do not require a copper co-catalyst, thus eliminating the primary catalyst for homocoupling.[4][5] | These reactions may require specific ligands or different reaction conditions, so consult the relevant literature. |
| Slow Addition of Alkyne | Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling over homocoupling. | This can be achieved using a syringe pump. |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add this compound dropwise to the stirred solution.
-
Heat the reaction to the desired temperature (start with room temperature and increase if necessary, monitoring for decomposition).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Substituted Pyrazole under Mild, Neutral Conditions
This protocol provides a potential route to pyrazoles that avoids the use of strong bases.[7]
Materials:
-
Hydrazone precursor (synthesized from the corresponding ketone and hydrazine)
-
This compound
-
Solvent (e.g., ethanol or an ionic liquid)
Procedure:
-
In a reaction vessel, dissolve the hydrazone precursor in the chosen solvent.
-
Add this compound to the solution.
-
Heat the reaction mixture. The optimal temperature will need to be determined experimentally, but starting at a moderate temperature (e.g., 60-80 °C) is advisable.[7]
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography or recrystallization.
Disclaimer: These protocols are intended as a starting point. It is essential to consult the primary literature and perform your own risk assessment and optimization for any new reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-氯-1-戊炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. benchchem.com [benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chloro-1-pentyne Reaction Workup Procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the isolation and purification of products from reactions involving 5-Chloro-1-pentyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile bifunctional molecule. The terminal alkyne allows for reactions such as Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and other alkyne functionalizations. The primary alkyl chloride enables nucleophilic substitution reactions, including the introduction of azides, amines, and ethers (Williamson ether synthesis).
Q2: What are the key challenges in working up reactions with this compound and its derivatives?
A2: Key challenges include:
-
Product Volatility: Low to medium molecular weight products may be volatile, leading to loss during solvent removal.
-
Byproduct Removal: Removal of catalysts (e.g., palladium, copper), unreacted starting materials, and reagents (e.g., phosphine ligands, bases) can be complex.
-
Side Reactions: The presence of two reactive sites can lead to undesired side reactions, such as polymerization of the alkyne or reaction of the chloro group with basic reagents.
-
Emulsion Formation: During aqueous workup, the presence of certain reagents or solvents can lead to the formation of stable emulsions, complicating phase separation.
Q3: How can I effectively remove palladium and copper catalysts from my Sonogashira coupling reaction?
A3: Several methods can be employed:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride or dilute ammonia can help remove copper salts by forming soluble complexes.
-
Filtration: Passing the reaction mixture through a pad of Celite® or silica gel can help remove solid-supported catalysts or precipitated metal residues.
-
Chelating Agents: Specialized chelating resins or agents can be used to scavenge residual palladium.
-
Column Chromatography: Silica gel column chromatography is often the final and most effective step for removing trace amounts of metal catalysts.
Q4: My product is a volatile liquid. What precautions should I take during workup?
A4: To minimize loss of a volatile product:
-
Use a cooled rotary evaporator bath.
-
Avoid high vacuum.
-
Use a higher boiling point solvent for extraction if possible.
-
Consider distillation under reduced pressure at a lower temperature for purification.
Troubleshooting Guides
Problem 1: Low or No Product Yield After Workup
| Possible Cause | Troubleshooting Step |
| Product is water-soluble. | Check the aqueous layer by TLC or LC-MS. If the product is present, perform a back-extraction with a more polar organic solvent. |
| Product was lost during solvent removal. | Check the solvent collected from the rotary evaporator for your product. Use a lower temperature and pressure for evaporation. |
| Incomplete reaction. | Monitor the reaction by TLC or GC-MS to confirm completion before initiating workup. |
| Product degradation. | The product may be unstable to the workup conditions (e.g., acidic or basic washes). Test the stability of a small sample before performing the full workup. |
| Side reactions consumed starting material. | Analyze the crude reaction mixture for byproducts. The chloro- group can react with strong bases. Consider using a milder base or protecting the chloro group if necessary. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted this compound | Characteristic alkyne C-H stretch in IR (~3300 cm⁻¹), distinct signals in ¹H NMR. | Can often be removed by column chromatography or distillation due to its volatility. |
| Catalyst Residues (Pd, Cu) | Discoloration of the product (often black or brown). | Wash with aqueous ammonium chloride (for Cu). Filter through Celite®. Purify by column chromatography. |
| Phosphine Oxides (from Sonogashira) | Characteristic signals in ³¹P NMR. Often appears as a polar spot on TLC. | Can sometimes be precipitated from a nonpolar solvent like hexane or a hexane/ether mixture and removed by filtration. Column chromatography is also effective. |
| Homocoupled Alkyne (Di-yne) | Higher molecular weight peak in MS. | Careful column chromatography can separate the homocoupled product from the desired cross-coupled product. |
| Polymerized Material | Insoluble, often tarry material. | Filter the reaction mixture before workup. |
Experimental Protocols & Data
General Workup Procedure for Sonogashira Coupling
This protocol is a general guideline for the workup of a Sonogashira coupling reaction between this compound and an aryl halide.
-
Quenching: If the reaction is performed in an amine solvent like triethylamine, it can often be directly concentrated. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Wash the organic solution sequentially with:
-
Saturated aqueous ammonium chloride (to remove copper salts).
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Typical Quantitative Data for Sonogashira Coupling Workup
| Parameter | Typical Value/Range |
| Reaction Scale | 1 - 10 mmol |
| Extraction Solvent Volume | 3 x 20-50 mL |
| Aqueous Wash Volume | 2 x 20-50 mL |
| Drying Agent | ~5-10 g |
| Typical Yield | 60 - 95% |
| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient |
General Workup for Nucleophilic Substitution on the Chloro-Group
This protocol is a general guideline for reactions where a nucleophile (e.g., sodium azide, an amine) displaces the chloride.
-
Quenching: Quench the reaction by carefully adding water or a saturated aqueous solution (e.g., sodium bicarbonate if the reaction is acidic).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the product by column chromatography or distillation.
Typical Quantitative Data for Nucleophilic Substitution Workup
| Parameter | Typical Value/Range |
| Reaction Scale | 5 - 20 mmol |
| Extraction Solvent Volume | 3 x 30-60 mL |
| Aqueous Wash Volume | 2 x 30-60 mL |
| Typical Yield | 75 - 98% |
| Purification Method | Column Chromatography or Distillation |
Visualized Workflows (Graphviz)
Caption: General workflow for Sonogashira coupling workup.
Caption: General workflow for nucleophilic substitution workup.
Caption: Troubleshooting logic for low product yield.
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 5-Chloro-1-pentyne and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 5-Chloro-1-pentyne and its derivatives, with a focus on products from its common synthetic transformations. We present experimental data, detailed methodologies, and objective comparisons with alternative synthetic routes to facilitate informed decisions in research and development.
Characterization of this compound
This compound is a versatile bifunctional reagent used in organic synthesis. Its terminal alkyne and primary alkyl chloride functionalities allow for a variety of chemical modifications. Accurate characterization of this starting material is crucial for ensuring the success of subsequent reactions. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Typical Observations for this compound | Advantages | Limitations |
| ¹H NMR | Proton environment, chemical shifts, coupling constants | ~2.0 ppm (t, 1H, ≡C-H), ~3.6 ppm (t, 2H, -CH₂Cl), ~2.4 ppm (dt, 2H, -C≡C-CH₂-), ~2.0 ppm (quintet, 2H, -CH₂-CH₂-CH₂-) | Provides detailed structural information. | Requires deuterated solvents. |
| ¹³C NMR | Carbon skeleton, chemical shifts | ~82 ppm (-C≡CH), ~69 ppm (-C≡CH), ~44 ppm (-CH₂Cl), ~31 ppm (-CH₂-), ~17 ppm (-CH₂-) | Confirms carbon framework. | Lower sensitivity than ¹H NMR. |
| IR Spectroscopy | Functional groups | Strong, sharp peak ~3300 cm⁻¹ (≡C-H stretch), weak peak ~2120 cm⁻¹ (C≡C stretch), ~650-750 cm⁻¹ (C-Cl stretch)[1][2] | Fast, non-destructive, good for identifying key functional groups. | Provides limited structural detail compared to NMR. |
| GC-MS | Purity, molecular weight, fragmentation pattern | A single major peak in the chromatogram, molecular ion peak (M⁺) at m/z 102/104 (due to ³⁵Cl/³⁷Cl isotopes). | High sensitivity, allows for separation and identification of impurities. | Destructive technique. |
Synthetic Applications and Product Characterization: A Case Study of Pyrazole Synthesis
A common and important application of this compound is in the copper-catalyzed [3+2] cycloaddition reaction with diazo compounds to synthesize functionalized pyrazoles. These heterocyclic scaffolds are prevalent in many pharmaceutical agents.
Experimental Workflow: Copper-Catalyzed Synthesis of Ethyl 5-(3-chloropropyl)-1H-pyrazole-3-carboxylate
This section details a typical experimental protocol for the synthesis of a pyrazole derivative from this compound and ethyl diazoacetate, followed by its characterization.
Caption: Experimental workflow for pyrazole synthesis and characterization.
Detailed Experimental Protocol: Synthesis of Ethyl 5-(3-chloropropyl)-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a copper(I) iodide (CuI) catalyst (0.05 equiv.).
-
Addition of Diazoester: Slowly add a solution of ethyl diazoacetate (1.1 equiv.) in THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization Data for Ethyl 5-(3-chloropropyl)-1H-pyrazole-3-carboxylate
Table 2: Expected Analytical Data for the Pyrazole Product
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | ~6.5 ppm (s, 1H, pyrazole C4-H), ~4.4 ppm (q, 2H, -OCH₂CH₃), ~3.6 ppm (t, 2H, -CH₂Cl), ~3.0 ppm (t, 2H, pyrazole-CH₂-), ~2.2 ppm (quintet, 2H, -CH₂-CH₂-CH₂-), ~1.4 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | ~163 ppm (C=O), ~148 ppm (pyrazole C5), ~142 ppm (pyrazole C3), ~106 ppm (pyrazole C4), ~61 ppm (-OCH₂CH₃), ~44 ppm (-CH₂Cl), ~32 ppm (-CH₂-), ~28 ppm (pyrazole-CH₂-), ~14 ppm (-OCH₂CH₃) |
| GC-MS | Molecular ion peak (M⁺) at m/z 216/218 (due to ³⁵Cl/³⁷Cl isotopes) and characteristic fragmentation pattern. |
| HPLC (RP-C18) | A single major peak, retention time dependent on the specific mobile phase composition. |
Comparison with Alternative Synthetic Routes
While the cycloaddition of this compound offers a direct route to 3-(chloromethyl)-substituted pyrazoles, other synthetic strategies exist. A common alternative is the Knorr pyrazole synthesis.
Alternative Route: Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To synthesize a pyrazole with a similar substitution pattern, one could start with a β-keto ester bearing a chloropropyl group.
Caption: Knorr pyrazole synthesis pathway.
Table 3: Performance Comparison of Synthetic Routes to 3-(chloromethyl)-substituted Pyrazoles
| Feature | Copper-Catalyzed Cycloaddition with this compound | Knorr Pyrazole Synthesis |
| Starting Materials | This compound, Diazo compound | 1,3-Dicarbonyl compound, Hydrazine |
| Reagent Availability | This compound and diazo compounds are commercially available or can be synthesized. | A wide variety of 1,3-dicarbonyls and hydrazines are available. |
| Regioselectivity | Typically high for the 1,4-disubstituted product with terminal alkynes. | Can be an issue with unsymmetrical dicarbonyl compounds, potentially leading to a mixture of regioisomers. |
| Reaction Conditions | Generally mild (room temperature to moderate heating). | Often requires acidic or basic conditions and heating. |
| Functional Group Tolerance | Good, compatible with a wide range of functional groups. | Can be limited by the acidic or basic conditions. |
| Byproducts | Generally clean reactions with minimal byproducts. | Can produce water and other condensation byproducts. |
Conclusion
The analytical characterization of this compound and its reaction products relies on a combination of spectroscopic and chromatographic techniques. NMR and IR spectroscopy are indispensable for structural elucidation, while GC-MS and HPLC are crucial for assessing purity and confirming molecular weight.
For the synthesis of functionalized pyrazoles, the copper-catalyzed cycloaddition of this compound with diazo compounds presents a highly efficient and regioselective method. When compared to classical methods like the Knorr synthesis, it often offers milder reaction conditions and better control over the product's regiochemistry. The choice of analytical techniques for product characterization remains consistent across different synthetic routes, focusing on confirming the desired structure and purity. This guide provides the necessary framework for researchers to select appropriate analytical methods and synthetic strategies for their specific research goals in the development of novel chemical entities.
References
Comparative Reactivity Analysis: 5-Chloro-1-pentyne vs. 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and efficiencies. Halogenated alkynes, such as 5-chloro-1-pentyne and 5-bromo-1-pentyne, are versatile intermediates, offering a terminal alkyne for coupling reactions and a reactive site for nucleophilic substitution. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Based on fundamental principles of organic chemistry, 5-bromo-1-pentyne is the more reactive of the two compounds in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond is more readily cleaved, leading to faster reaction rates and often allowing for milder reaction conditions.
Data Presentation: A Quantitative Comparison
Table 1: Nucleophilic Substitution (SN2) - Reaction with Sodium Azide
This reaction exemplifies a typical SN2 displacement, where the halide is replaced by an azide nucleophile to form 5-azido-1-pentyne, a useful precursor for click chemistry and the synthesis of nitrogen-containing heterocycles.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Relative Rate Constant (k_rel) |
| This compound | NaN₃ | DMF | 80 | 24 | ~75 | 1 |
| 5-Bromo-1-pentyne | NaN₃ | DMF | 80 | 8 | >90 | ~10-50 |
This data is illustrative and based on established principles of SN2 reactions. Actual results may vary.
Table 2: Sonogashira Cross-Coupling - Reaction with Phenylacetylene
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of 5-halo-1-pentynes, the terminal alkyne of another molecule would react with the alkyl halide portion, though more commonly, the terminal alkyne of the 5-halopentyne itself is coupled. The reactivity trend for the halide in the oxidative addition step of the catalytic cycle is I > Br > Cl.[4][5]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | Moderate |
| 5-Bromo-1-pentyne | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 4 | High |
This data is illustrative and based on established principles of Sonogashira coupling reactions. Actual results may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: Nucleophilic Substitution - Synthesis of 5-Azido-1-pentyne
Objective: To synthesize 5-azido-1-pentyne via an SN2 reaction and compare the reaction times for the chloro and bromo starting materials.
Materials:
-
This compound or 5-Bromo-1-pentyne (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 eq) in anhydrous DMF.
-
To the stirred solution, add this compound or 5-bromo-1-pentyne (1.0 eq) at room temperature.
-
Heat the reaction mixture to 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
Objective: To perform a Sonogashira coupling reaction and compare the reaction conditions required for the chloro and bromo starting materials.
Materials:
-
This compound or 5-Bromo-1-pentyne (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (5 mol%).
-
Add anhydrous, degassed THF, followed by anhydrous, degassed triethylamine.
-
To the stirred catalyst mixture, add iodobenzene (1.2 eq) followed by this compound or 5-bromo-1-pentyne (1.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 50-65 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams illustrate the fundamental mechanisms.
References
- 1. organic chemistry - Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Spectroscopic Analysis: A Comparative Guide to ¹H and ¹³C NMR for Product Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the unequivocal confirmation of a product's molecular structure is a critical checkpoint. Among the array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules in solution. This guide presents a comprehensive comparison of two fundamental NMR techniques: Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy. We will explore their respective capabilities, present key experimental data in a comparative format, and provide detailed protocols for analysis.
¹H NMR vs. ¹³C NMR: A Head-to-Head Comparison
¹H NMR and ¹³C NMR spectroscopy are complementary techniques that, when used together, provide a detailed blueprint of a molecule's carbon-hydrogen framework. ¹H NMR observes the hydrogen nuclei (protons), while ¹³C NMR detects the carbon-13 isotope of carbon.[1] The following table summarizes the key distinctions and performance characteristics of these two indispensable techniques.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information Provided | Provides data on the number of unique proton environments, their relative ratios (integration), the number of neighboring protons (splitting patterns), and their electronic environment (chemical shift).[2] | Reveals the number of unique carbon environments and the electronic environment of each carbon atom (chemical shift), offering insight into the molecule's carbon backbone.[3] |
| Sensitivity | High, owing to the nearly 100% natural abundance and high gyromagnetic ratio of the ¹H nucleus.[4] | Low, due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio.[4] |
| Spectral Width | Typically ranges from 0 to 15 ppm.[5] | Spans a much wider range, typically 0 to 220 ppm.[5] |
| Signal Overlap | More susceptible to signal overlap, particularly in complex molecules, due to the constrained spectral width.[6] | Exhibits less signal overlap because of the broader spectral range, which simplifies the differentiation of individual carbon signals.[6] |
| Quantitative Analysis | Routinely quantitative. The area under each peak (integration) is directly proportional to the number of protons it represents.[5] | Not inherently quantitative under standard acquisition conditions due to factors like long relaxation times and the Nuclear Overhauser Effect (NOE). Quantitative analysis requires specialized experimental setups.[7] |
| Acquisition Time | Relatively brief, with standard spectra typically acquired in a few minutes.[8] | Considerably longer, often necessitating 20-60 minutes or more to achieve an adequate signal-to-noise ratio.[8] |
| Sample Concentration | Requires a lower sample concentration, generally in the range of 5-25 mg.[8] | Demands a higher sample concentration, typically between 50-100 mg.[8] |
| Key Parameters | Chemical Shift (δ), Integration, Spin-Spin Coupling (J-coupling), and Multiplicity.[2] | Primarily Chemical Shift (δ).[2] |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, strict adherence to standardized experimental protocols is essential. The subsequent sections detail the methodologies for sample preparation and the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
The foundation of a high-quality NMR spectrum lies in meticulous sample preparation.[9]
-
Sample Weighing and Dissolution:
-
For ¹H NMR, accurately weigh approximately 5-25 mg of the purified product.[8]
-
For ¹³C NMR, a larger amount of 50-100 mg is typically required.[8]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is dictated by the compound's solubility and should be selected to avoid signals that may obscure important analyte resonances.[9]
-
-
Filtration and Transfer:
-
Ensure the sample is completely dissolved. If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2]
-
The presence of particulate matter can disrupt the homogeneity of the magnetic field, resulting in poor spectral resolution.[1]
-
-
NMR Tube and Volume:
-
Internal Standard (Optional):
-
For highly accurate chemical shift referencing, a small quantity of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and produces a single, sharp signal at 0 ppm.[8]
-
Data Acquisition: ¹H NMR Spectroscopy
The following is a generalized procedure for acquiring a standard 1D ¹H NMR spectrum using a Bruker spectrometer.
-
Sample Insertion:
-
Spectrometer Setup:
-
Locking and Shimming:
-
The spectrometer will automatically "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.[11]
-
The process of "shimming" optimizes the homogeneity of the magnetic field across the sample. This can be performed automatically or manually to produce sharp, symmetrical peaks.[12]
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is typically employed.
-
Number of Scans (ns): For most samples, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.[4]
-
Relaxation Delay (d1): A delay of 1-2 seconds between successive scans is generally sufficient for qualitative ¹H NMR.[4]
-
-
Data Acquisition and Processing:
-
Initiate the acquisition by executing the 'zg' command.[13]
-
Upon completion, the raw data, known as the Free Induction Decay (FID), is automatically converted into the frequency-domain spectrum via a Fourier transform.
-
Phase the spectrum to ensure that all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks to ascertain the relative number of protons.
-
Identify the peaks to determine their precise chemical shifts and multiplicities.
-
Data Acquisition: ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum necessitates adjustments to the experimental parameters to compensate for its lower sensitivity.
-
Sample Insertion and Spectrometer Setup:
-
The initial steps, including sample insertion, creation of a new dataset, locking, and shimming, are identical to those for ¹H NMR.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) is utilized to simplify the spectrum by removing C-H coupling and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[6]
-
Number of Scans (ns): A substantially greater number of scans is necessary, typically ranging from 128 to 1024 or even more, depending on the sample's concentration.[6]
-
Relaxation Delay (d1): A short delay of 1-2 seconds is common for qualitative spectra.[14] For quantitative ¹³C NMR, a significantly longer delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) combined with inverse-gated decoupling is required to suppress the NOE.[7][15]
-
-
Data Acquisition and Processing:
-
Begin the acquisition process.
-
Following the Fourier transform, phase the resulting spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Peak pick the signals to determine the chemical shifts of the carbon atoms.
-
Data Interpretation Workflow
The synergistic use of data from both ¹H and ¹³C NMR enables a systematic approach to elucidating the molecular structure.
Caption: Workflow for Structure Elucidation using ¹H and ¹³C NMR.
Logical Relationship of NMR Data in Structure Determination
The various pieces of information derived from ¹H and ¹³C NMR are logically interconnected to construct a coherent molecular structure.
Caption: Logical flow from NMR data to a proposed chemical structure.
By systematically analyzing and integrating the data from both ¹H and ¹³C NMR experiments, researchers can confidently confirm the structure of their synthesized products, a crucial step in the process of drug discovery and development. For molecules of greater complexity, advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to further unravel intricate connectivity and stereochemistry.
References
- 1. organomation.com [organomation.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. sc.edu [sc.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. Running a basic 1D NMR experiment - Plateforme de biologie structurale - Université de Montréal - Confluence [wiki.umontreal.ca]
- 11. r-nmr.eu [r-nmr.eu]
- 12. commons.ggc.edu [commons.ggc.edu]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. benchchem.com [benchchem.com]
- 15. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
A Comparative Guide to the Reaction Mechanisms of 5-Chloro-1-pentyne for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key reaction mechanisms involving 5-Chloro-1-pentyne, a versatile building block in organic synthesis. Its terminal alkyne and primary alkyl chloride functionalities allow for a diverse range of transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocyclic compounds relevant to drug discovery. This document outlines and compares prominent reaction pathways, supported by experimental data and detailed protocols, to aid in the selection of optimal synthetic routes.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.
Reaction Mechanism
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles for palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
comparing the efficiency of different catalysts for 5-Chloro-1-pentyne reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency, selectivity, and yield in the chemical synthesis involving 5-Chloro-1-pentyne. This guide provides a comparative analysis of various catalytic systems for key reactions of this versatile building block, supported by experimental data from relevant studies.
This compound is a valuable bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique structure allows for a variety of transformations, including carbon-carbon bond formation through Sonogashira coupling and intramolecular cyclization to form cyclic structures. The efficiency of these reactions is highly dependent on the chosen catalyst. This guide focuses on comparing the performance of different catalysts in these contexts, presenting quantitative data where available and outlining detailed experimental protocols.
Sonogashira Coupling Reactions
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental transformation for this compound. Palladium complexes are the most common catalysts for this reaction, often in conjunction with a copper(I) co-catalyst.
Comparative Performance of Palladium Catalysts
While direct comparative studies on this compound are limited in publicly accessible literature, data from analogous haloalkyne coupling reactions provide valuable insights into the relative performance of different palladium catalysts.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 2 | 95 | Analogous System[1] |
| Pd(PPh₃)₄ / CuI | Bromobenzene | 1-Heptyne | n-BuNH₂ | Benzene | 50 | 4 | 88 | Analogous System[1] |
| Pd/C / CuI | Iodobenzene | Phenylacetylene | K₂CO₃ | H₂O | 50 | 0.5 | 92 | Analogous System[1] |
| Pd₂(dba)₃ / XPhos | Chlorobenzene | Phenylacetylene | K₃PO₄ | Dioxane | 100 | 12 | 85 | Analogous System[1] |
Key Observations:
-
Traditional Phosphine-Ligated Catalysts: Complexes like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are highly effective for coupling with aryl iodides and bromides under mild conditions.
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the advantage of easier separation and potential for recycling, showing high activity in aqueous media.
-
Advanced Ligand Systems: For less reactive aryl chlorides, more sophisticated systems employing bulky, electron-rich phosphine ligands like XPhos are often necessary to achieve good yields.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure adaptable for the Sonogashira coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), often used as solvent or co-solvent)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 0.03 mmol), and CuI (e.g., 0.02 mmol).
-
Add the anhydrous solvent (10 mL) and the amine base (e.g., 5 mL Et₃N).
-
Add this compound (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Intramolecular Cyclization Reactions
The presence of both an alkyne and a chloroalkyl chain in this compound allows for intramolecular cyclization to form five-membered rings, a valuable transformation in the synthesis of various carbocyclic and heterocyclic compounds. Transition metal catalysts, including palladium, gold, and others, can promote this type of reaction.
Potential Catalytic Systems for Intramolecular Cyclization
-
Palladium Catalysts: Palladium(II) catalysts such as Pd(OAc)₂ are known to catalyze the cyclization of alkynes. The reaction often proceeds via an aminopalladation or oxypalladation mechanism if a nucleophile is present.
-
Gold Catalysts: Gold(I) and Gold(III) catalysts are particularly effective in activating C-C multiple bonds towards nucleophilic attack. Catalysts like AuCl or AuCl₃ could potentially catalyze the intramolecular cyclization of this compound. These reactions often proceed under mild conditions.[2]
-
Other Transition Metals: Ruthenium and iron complexes have also been shown to catalyze intramolecular radical cyclizations of unsaturated dichloro compounds, which suggests their potential applicability to the cyclization of this compound.[3]
Experimental Protocol: General Considerations for Intramolecular Cyclization
A generalized protocol for a transition metal-catalyzed intramolecular cyclization of this compound would involve the following steps. Optimization of the catalyst, solvent, temperature, and any additives would be crucial.
Materials:
-
This compound
-
Transition metal catalyst (e.g., Pd(OAc)₂, AuCl, RuCl₂(PPh₃)₃)
-
Anhydrous solvent (e.g., acetonitrile, toluene, dichloroethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the transition metal catalyst (1-10 mol%).
-
Add the anhydrous solvent.
-
Add a solution of this compound in the anhydrous solvent to the catalyst mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general catalytic cycle for a Sonogashira coupling and a typical experimental workflow.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for catalytic reactions.
References
Comparative Kinetic Analysis of 5-Chloro-1-pentyne in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected kinetic behavior of 5-Chloro-1-pentyne in fundamental organic reactions. Due to a lack of specific published kinetic data for this compound, this analysis extrapolates from established principles of physical organic chemistry and presents experimental data from closely related analogous compounds. The objective is to offer a predictive framework for researchers designing synthetic routes and developing processes involving this versatile bifunctional molecule.
This compound possesses two distinct reactive sites: a terminal alkyne and a primary alkyl chloride. This duality allows for a range of transformations, each with its own kinetic profile. This guide will explore the kinetics of nucleophilic substitution at the C-Cl bond, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the Sonogashira coupling reaction.
Nucleophilic Substitution at the Alkyl Chloride
The primary alkyl chloride moiety of this compound is susceptible to nucleophilic substitution, primarily proceeding through a bimolecular (S(_N)2) mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Comparative Kinetic Data for S(_N)2 Reactions of Primary Alkyl Halides
To illustrate the expected reactivity, the following table presents kinetic data for the S(_N)2 reaction of analogous primary alkyl halides with various nucleophiles. The rate of reaction for this compound is expected to be of a similar magnitude to that of 1-chloropentane, with minor variations due to the electronic influence of the distal alkyne group.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M
|
| 1-Chlorobutane | I
| Acetone | 25 | 1.6 x 10
|
| 1-Bromobutane | I
| Acetone | 25 | 1.7 x 10
|
| 1-Chloropentane | N(_3)
| Ethanol | 50 | 5.0 x 10
|
| 1-Bromopentane | N(_3)
| Ethanol | 50 | 1.5 x 10
|
Note: This data is representative of primary alkyl halides and is intended for comparative purposes. Actual reaction rates for this compound will vary based on specific reaction conditions.
Experimental Protocol for Kinetic Analysis of S(_N)2 Reactions
The kinetics of the S(_N)2 reaction of this compound can be monitored by tracking the disappearance of the reactant or the appearance of the product over time using gas chromatography-mass spectrometry (GC-MS).
-
Reaction Setup: A jacketed reaction vessel equipped with a magnetic stirrer and a temperature controller is charged with a solution of this compound in a suitable solvent (e.g., acetone, acetonitrile).
-
Initiation: The reaction is initiated by adding a known concentration of the nucleophile.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn and immediately quenched (e.g., by dilution with a cold solvent).
-
Analysis: An internal standard is added to each quenched sample, and the mixture is analyzed by GC-MS. The concentrations of the reactant and product are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: The second-order rate constant is determined by plotting the reciprocal of the concentration of this compound against time.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is typically very fast, with rates highly dependent on the copper catalyst, ligands, and solvent.
Comparative Kinetic Data for CuAAC Reactions
The following table provides representative kinetic data for the CuAAC reaction between benzyl azide and various terminal alkynes. The reactivity of this compound is expected to be similar to that of 1-pentyne.
| Alkyne | Catalyst System | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M
|
| Phenylacetylene | CuSO(_4)/Sodium Ascorbate | t-BuOH/H(_2)O | 25 | 1.3 |
| 1-Pentyne | CuSO(_4)/Sodium Ascorbate | t-BuOH/H(_2)O | 25 | 0.8 |
| Propargyl Alcohol | CuSO(_4)/Sodium Ascorbate | t-BuOH/H(_2)O | 25 | 1.1 |
| 1-Hexyn-3-ol | [Cu(MeCN)(_4)]PF(_6) | CH(_3)CN | 25 | 7.9 |
Note: This data is for comparison and highlights the influence of the alkyne structure and catalyst system on the reaction rate.[1][2]
Experimental Protocol for Kinetic Analysis of CuAAC Reactions
Due to the often-rapid nature of CuAAC reactions, in-situ monitoring techniques like NMR spectroscopy are well-suited for kinetic analysis.
-
Sample Preparation: In an NMR tube, a solution of this compound and an organic azide (e.g., benzyl azide) in a deuterated solvent (e.g., DMSO-d(_6)) is prepared.
-
Initiation: The reaction is initiated by the injection of a solution of the copper(I) catalyst.
-
Data Acquisition: The NMR spectrometer is set to acquire
H NMR spectra at regular time intervals.1 -
Data Analysis: The reaction progress is monitored by integrating the signals corresponding to the disappearance of the alkyne proton of this compound and the appearance of the triazole proton in the product. The rate constant is determined by fitting the concentration-time data to the appropriate rate law.[3]
Sonogashira Coupling
The terminal alkyne of this compound can also participate in Sonogashira coupling reactions with aryl or vinyl halides. This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful tool for the formation of C(sp)-C(sp
2
) bonds.
Comparative Kinetic Data for Sonogashira Coupling
The rate of the Sonogashira coupling is highly dependent on the nature of the halide and the electronic properties of the coupling partner. The following table presents relative rate data for the coupling of phenylacetylene with various aryl halides.
| Aryl Halide | Catalyst System | Base | Solvent | Relative Rate |
| Iodobenzene | Pd(PPh(_3))(_4)/CuI | Et(_3)N | THF | Very Fast |
| Bromobenzene | Pd(PPh(_3))(_4)/CuI | Et(_3)N | THF | Fast |
| Chlorobenzene | Pd(PPh(_3))(_4)/CuI | Et(_3)N | THF | Slow |
| 4-Iodonitrobenzene | Pd(PPh(_3))(_4)/CuI | Et(_3)N | THF | Faster than Iodobenzene |
| 4-Iodoanisole | Pd(PPh(_3))(_4)/CuI | Et(_3)N | THF | Slower than Iodobenzene |
Note: This qualitative data illustrates the general reactivity trends in Sonogashira coupling. The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step.[4][5][6]
Experimental Protocol for Kinetic Analysis of Sonogashira Coupling
The progress of a Sonogashira coupling reaction can be monitored using UV-Vis spectrophotometry by tracking the formation of the conjugated product, which often has a distinct UV-Vis absorption spectrum compared to the reactants.
-
Reaction Setup: A solution of the aryl halide, this compound, a palladium catalyst, a copper co-catalyst, and a base are prepared in a cuvette.
-
Initiation: The reaction is initiated, and the cuvette is placed in a temperature-controlled UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance at the (\lambda_{max}) of the product is recorded at regular time intervals.
-
Data Analysis: The concentration of the product is calculated using the Beer-Lambert law. The rate constant is then determined by plotting the concentration of the product versus time and fitting the data to the appropriate rate law.
Conclusion
This compound is a versatile building block whose reactivity can be directed towards either its alkyl chloride or terminal alkyne functionality. The kinetic profile of its reactions is dictated by the chosen reaction type and conditions. Nucleophilic substitution at the primary chloride is expected to follow second-order kinetics, characteristic of an S(_N)2 mechanism. In contrast, reactions at the alkyne terminus, such as CuAAC and Sonogashira coupling, are typically rapid, metal-catalyzed processes. Understanding these kinetic principles is paramount for the strategic design of synthetic pathways and the optimization of reaction conditions in research and development.
References
- 1. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Comparative Study of 5-Chloro-1-pentyne in Cross-Coupling Reactions: A Survey of Methodologies
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-1-pentyne is a versatile bifunctional molecule possessing both a terminal alkyne and a primary alkyl chloride. This unique structure allows for selective participation in a variety of cross-coupling reactions, making it a valuable building block in organic synthesis for the introduction of a five-carbon chain with a terminal acetylene functionality. This guide provides a comparative overview of the potential applications of this compound in several key cross-coupling reactions.
Reactivity Overview
The reactivity of this compound in cross-coupling reactions is dictated by its two functional groups. The terminal alkyne (C-H bond) is amenable to reactions like the Sonogashira coupling, while the alkyl chloride (C-Cl bond) can participate in couplings such as Kumada, Suzuki (after conversion to an organoborane), and Negishi (after conversion to an organozinc reagent) reactions. The choice of catalyst and reaction conditions determines which functional group participates in the coupling.
Potential Cross-Coupling Reactions
Below is a summary of potential cross-coupling reactions involving this compound, along with generalized experimental protocols.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Product |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(PPh₃)₄, CuI | Amine (e.g., Et₃N, DIPEA) | THF, DMF | R-C≡C-(CH₂)₃-Cl |
| Kumada Coupling | Grignard Reagent | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | - | THF, Et₂O | R-(CH₂)₃-C≡CH |
| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | - | THF, DMF | R-(CH₂)₃-C≡CH |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | R-(CH₂)₃-C≡CH |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | (E/Z)-R-CH=CH-(CH₂)₂-C≡CH |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, Xantphos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | R₂N-(CH₂)₃-C≡CH |
Note: The yields and optimal conditions for these reactions with this compound would require experimental optimization. The table provides a general guideline based on established cross-coupling chemistry.
Experimental Protocols (Generalized)
The following are generalized protocols and should be adapted and optimized for specific substrates and desired outcomes.
Sonogashira Coupling of this compound
This reaction couples the terminal alkyne of this compound with an aryl or vinyl halide.
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), and CuI (0.04-0.1 equiv.).
-
Add a degassed solvent such as THF or DMF.
-
To the stirred solution, add this compound (1.2-1.5 equiv.) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
The reaction mixture is typically stirred at room temperature to 50 °C and monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Kumada Coupling of the Grignard Reagent from this compound
This reaction involves the formation of a Grignard reagent from this compound, which is then coupled with an organic halide.
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equiv.). Add a crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to initiate the reaction. The reaction is often initiated with gentle heating.
-
Once the reaction starts, add the remaining solution of this compound dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature or gentle reflux until the magnesium is consumed.
-
Coupling Reaction: In a separate Schlenk flask under an inert atmosphere, dissolve the organic halide (e.g., aryl bromide) (1.0 equiv.) and the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 0.01-0.05 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C and add the freshly prepared Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, dry, and purify as described for the Sonogashira coupling.
Logical Workflow for Utilizing this compound
The following diagram illustrates the decision-making process for employing this compound in a synthetic strategy.
Caption: Decision workflow for this compound coupling.
Signaling Pathway Analogy: Catalytic Cycle of Cross-Coupling
The catalytic cycles of many cross-coupling reactions share a common mechanistic pathway, which can be visualized as a signaling cascade.
Caption: Generalized catalytic cycle for cross-coupling.
A Comparative Guide to Novel Heterocyclic Compounds Derived from 5-Chloro-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel heterocyclic compounds synthesized from the versatile starting material, 5-Chloro-1-pentyne. The unique bifunctional nature of this compound, possessing both a terminal alkyne and an alkyl chloride, makes it a valuable precursor for the synthesis of a diverse range of molecules, particularly pyrazoles and 1,2,3-triazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.
This document outlines the synthetic pathways to these novel compounds, presents their structural confirmation data, and compares their potential biological performance based on available experimental data for analogous structures.
Structural Confirmation of Novel Derivatives
The synthesis of novel compounds from this compound yields derivatives whose structures are confirmed through standard spectroscopic techniques. The following table summarizes the expected spectral data for two representative classes of compounds: pyrazoles and 1,2,3-triazoles.
| Compound Class | Synthesis Method | Key Spectroscopic Data |
| Pyrazole Derivative | Copper-Catalyzed Cycloaddition with a Diazo Compound | ¹H NMR: Characteristic signals for the pyrazole ring protons, along with resonances corresponding to the chloropropyl side chain. ¹³C NMR: Resonances for the pyrazole ring carbons and the aliphatic carbons of the side chain. IR (cm⁻¹): Peaks corresponding to C=N and C=C stretching vibrations of the pyrazole ring. Mass Spec: Molecular ion peak corresponding to the expected molecular weight. |
| 1,2,3-Triazole Derivative | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ¹H NMR: A characteristic singlet for the triazole ring proton, in addition to signals for the chloropropyl side chain. ¹³C NMR: Signals for the two triazole ring carbons and the carbons of the side chain. IR (cm⁻¹): Characteristic absorptions for the triazole ring C=N and N=N stretching. Mass Spec: Molecular ion peak confirming the molecular formula. |
Comparative Performance: Antimicrobial Activity
While direct comparative studies on a broad range of novel compounds derived specifically from this compound are not extensively available in the public domain, we can infer potential performance based on studies of structurally similar pyrazole and 1,2,3-triazole derivatives containing alkyl halide or related functionalities. The following table presents a summary of antimicrobial activity for analogous compounds against common bacterial and fungal strains, as reported in various studies.[1][2][3] The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Analogue | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Pyrazole Derivative A | 12.5 | 25 | 50 | 25 | [1] |
| Pyrazole Derivative B | 25 | 50 | >100 | 50 | [3] |
| 1,2,3-Triazole Derivative C | 10 | 15 | 30 | 12.5 | [2] |
| 1,2,3-Triazole Derivative D | >50 | >50 | >100 | >100 | [4] |
| Ciprofloxacin (Control) | 1.0 | 0.5 | 0.25 | - | |
| Fluconazole (Control) | - | - | - | 8.0 | [4] |
Note: The data presented is for analogous compounds and should be considered indicative of the potential activity of novel derivatives of this compound. Experimental validation is required for each new compound.
Experimental Protocols
Detailed methodologies for the synthesis of representative pyrazole and 1,2,3-triazole derivatives from this compound are provided below.
Synthesis of a Novel Pyrazole Derivative
Reaction: Copper-Catalyzed [3+2] Cycloaddition of this compound with an α-diazoester.
Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) is added a copper(I) catalyst, for example, copper(I) iodide (0.05 mmol).
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of an α-diazoester (e.g., ethyl diazoacetate, 1.1 mmol) in dichloromethane (5 mL) is added dropwise to the reaction mixture over a period of 30 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired pyrazole derivative.
-
The structure of the purified compound is confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Synthesis of a Novel 1,2,3-Triazole Derivative
Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an organic azide.
Protocol:
-
An organic azide (e.g., benzyl azide, 1.0 mmol) and this compound (1.1 mmol) are dissolved in a mixture of t-butanol and water (1:1, 10 mL).
-
To this solution, sodium ascorbate (0.1 mmol) is added, followed by copper(II) sulfate pentahydrate (0.01 mmol).[5]
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Structural confirmation is carried out using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizations
The following diagrams illustrate the synthetic pathways described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study | MDPI [mdpi.com]
evaluating the performance of 5-Chloro-1-pentyne in material science applications
A versatile building block for advanced functional materials, 5-Chloro-1-pentyne offers a unique combination of reactive sites for polymer synthesis and modification. This guide provides a comparative analysis of its performance in key material science applications, supported by available experimental data and detailed protocols.
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This dual reactivity makes it a valuable intermediate for the development of functional polymers, coatings, adhesives, and composite materials.[1] The terminal alkyne group allows for participation in polymerization reactions and highly efficient "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the chloride group can be utilized for post-polymerization modifications.[1] These modifications can tailor material properties, including thermal stability, mechanical strength, and chemical resistance.[1]
Performance Comparison in Polymer Functionalization
For surface-initiated polymerization and grafting applications, the choice of the haloalkyne initiator is critical. While this compound is a viable option, alternatives such as propargyl bromide or other bromoalkynes may offer faster initiation rates in certain polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This is due to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond, leading to faster radical generation. However, the handling and stability of chlorinated compounds are often more favorable for industrial applications.
Table 1: Qualitative Comparison of Haloalkynes for Polymer Functionalization
| Feature | This compound | Propargyl Bromide/Other Bromoalkynes |
| Reactivity in ATRP | Moderate initiation rate | Faster initiation rate |
| Stability & Handling | Generally more stable, less volatile | More reactive, potentially less stable |
| Cost & Availability | Commercially available | Commercially available |
| Post-polymerization Modification | Versatile for click chemistry | Versatile for click chemistry |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon research findings. Below are representative protocols for the application of alkyne-functionalized molecules in material science.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Polymer
This protocol outlines a general procedure for modifying a polymer containing azide groups with an alkyne-functionalized molecule like this compound.
Materials:
-
Azide-functionalized polymer
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO, DMF, water/t-butanol mixture)
Procedure:
-
Dissolve the azide-functionalized polymer in the chosen solvent.
-
Add this compound to the solution. The molar ratio of alkyne to azide is typically in excess (e.g., 1.5 to 5 equivalents).
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the ligand (e.g., THPTA) in the solvent.
-
Add the copper catalyst solution to the polymer/alkyne mixture.
-
Prepare a fresh solution of sodium ascorbate in the solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the functionalized polymer by precipitation in a non-solvent, followed by washing and drying.
Characterization: The success of the functionalization can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the disappearance of the azide peak (~2100 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the newly formed triazole ring protons.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the surface functionalization of a material using this compound, followed by a click reaction to attach a functional molecule.
Caption: Workflow for surface functionalization using this compound.
Signaling Pathways and Logical Relationships
The versatility of this compound stems from its orthogonal reactive groups, allowing for a two-step functionalization strategy. This logical relationship is depicted in the diagram below.
Caption: Two-step functionalization strategy using this compound.
References
Safety Operating Guide
Safe Disposal of 5-Chloro-1-pentyne: A Procedural Guide
The proper handling and disposal of 5-Chloro-1-pentyne are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage this hazardous chemical waste stream effectively. Adherence to these procedures is essential to mitigate risks associated with its flammability and irritant properties.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is a highly flammable liquid and vapor, causes skin irritation, and may cause serious eye and respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[2]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator (such as a dust mask type N95) may be necessary.
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Ensure all equipment is properly grounded to prevent static discharge.[2][3]
-
Use only non-sparking tools and explosion-proof equipment.[2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[3]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₇Cl[1] |
| Molecular Weight | 102.56 g/mol [1] |
| Appearance | Liquid |
| Density | 0.968 g/mL at 25 °C |
| Boiling Point | 67-69 °C at 145 mmHg |
| Flash Point | 15 °C (59 °F) - closed cup |
| Storage Temperature | 2-8°C (Refrigerated)[3] |
Standard Operating Procedure for Disposal
The universally accepted and required method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical neutralization is not recommended due to the potential for hazardous reactions and regulatory non-compliance. The following step-by-step procedure outlines the process for collecting and preparing this chemical for disposal.
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management to ensure safety and control disposal costs.
-
Designate as Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic solvents.[4][5]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[4][6][7] Mixing these waste streams significantly increases disposal costs and complexity.[7][8]
-
Keep Incompatibles Separate: Do not mix with strong acids, bases, oxidizers, or heavy metal waste.[6][7]
Step 2: Container Selection and Labeling
-
Container Type: Use a clean, non-reactive, and properly sealed container designated for liquid hazardous waste. Often, institutions provide specific color-coded containers (e.g., green for halogenated waste) for this purpose.[4]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[6] The label must be filled out clearly and completely, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents
-
The approximate concentration or volume of each component
-
The associated hazards (e.g., Flammable, Irritant)[6]
-
The date accumulation started
-
Step 3: Waste Collection and Storage
-
Location: Add waste to the container within a chemical fume hood to minimize inhalation exposure.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6]
-
Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Secondary Containment: The container must be placed within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Ventilation and Temperature: The storage area should be cool, dry, and well-ventilated.[3]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is nearly full (e.g., 75% capacity) or if waste has been accumulated for a designated period (per institutional policy), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[6]
-
Professional Disposal: The EHS department will then arrange for the collection and transport of the waste to a certified hazardous waste disposal facility, where it will be managed, typically via high-temperature incineration.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Absorb Spill: For small spills, use an inert absorbent material such as sand, silica gel, or a commercial sorbent pad.[3]
-
Collect Waste: Using spark-proof tools, carefully collect the absorbent material and contaminated items.[3]
-
Package for Disposal: Place all spill cleanup materials into a suitable, sealable container. Label it as "Hazardous Waste" with a clear description of the contents.
-
Decontaminate: Clean the spill area thoroughly.
-
Arrange for Pickup: Contact your EHS office for disposal of the spill cleanup waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. 1-Pentyne, 5-chloro- | C5H7Cl | CID 84308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14267-92-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling 5-Chloro-1-pentyne
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-1-pentyne (CAS No. 14267-92-6). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound, a highly flammable and irritating compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation and potential absorption.[4][5][6][7] |
| Respiratory Protection | - For routine use in a well-ventilated area: A respirator with an organic vapor (OV) cartridge may be appropriate. - In case of inadequate ventilation or spill: A full-facepiece respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary.[8][9][10] | Protects against inhalation of vapors, which can cause respiratory tract irritation.[11] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental skin contact with the chemical.[2] |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling.
| Property | Value |
| Molecular Formula | C5H7Cl[11] |
| Molecular Weight | 102.56 g/mol [11] |
| Appearance | Colorless to light brown liquid[11] |
| Boiling Point | 67-69 °C at 145 mmHg[12] |
| Flash Point | 15 °C (59 °F) - closed cup[3] |
| Density | 0.968 g/mL at 25 °C[12] |
| Water Solubility | Not miscible in water[11][13] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize risks.
Pre-Handling Preparations
-
Verify Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
-
Prepare for Spills: Have a spill kit readily accessible. The kit should contain an inert absorbent material (e.g., sand, vermiculite), spark-proof tools for cleanup, and a designated waste container.[1]
-
Ground Equipment: To prevent static discharge, which can ignite the flammable vapors, ensure all containers and transfer equipment are properly grounded and bonded.[1]
Handling Procedure
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.[3]
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][11] Use only non-sparking tools.[3]
-
Controlled Dispensing: When transferring, pour slowly and carefully to avoid splashing.
-
Secure Container: Keep the container tightly closed when not in use to prevent the escape of vapors.[3]
Emergency and Disposal Plans
Emergency Procedures
References
- 1. fishersci.com [fishersci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 14267-92-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. scandiagear.com [scandiagear.com]
- 5. polycohealthline.com [polycohealthline.com]
- 6. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 7. safetyware.com [safetyware.com]
- 8. toolup.com [toolup.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. northwestern.edu [northwestern.edu]
- 11. This compound [chembk.com]
- 12. 5-氯-1-戊炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
